AMN082
Description
Structure
3D Structure
Properties
Molecular Formula |
C28H28N2 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N,N'-dibenzhydrylethane-1,2-diamine |
InChI |
InChI=1S/C28H28N2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)29-21-22-30-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27-30H,21-22H2 |
InChI Key |
DTZDSNQYNPNCPK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NCCNC(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NCCNC(C3=CC=CC=C3)C4=CC=CC=C4 |
solubility |
1.7 [ug/mL] |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of AMN082: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMN082, or N,N'-dibenzhydrylethane-1,2-diamine dihydrochloride, has been a pivotal pharmacological tool in the exploration of the metabotropic glutamate (B1630785) receptor 7 (mGluR7). As the first selective, orally active, and brain-penetrant allosteric agonist for this receptor, this compound has significantly advanced our understanding of mGluR7's role in the central nervous system.[1][2][3] This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with mGluR7, the subsequent intracellular signaling cascades, and its effects on neurotransmission. It also addresses the complexities of its in vivo pharmacology, including metabolic fate and potential off-target activities.
Core Mechanism: Allosteric Agonism of mGluR7
This compound's primary mechanism of action is its function as a positive allosteric modulator and direct agonist of the mGluR7 receptor.[2][3][4][5] Unlike orthosteric agonists that bind to the glutamate binding site on the extracellular Venus flytrap domain, this compound binds to a distinct allosteric site located within the seven-transmembrane (7TM) domain of the receptor.[2][5][[“]] This binding event directly activates the receptor, inducing a conformational change that initiates intracellular signaling, even in the absence of glutamate.[2] Chimeric receptor studies have confirmed that the binding site for this compound resides within the transmembrane region of mGluR7.[2]
This allosteric activation has been demonstrated to have little to no effect on the binding affinity of orthosteric ligands.[2] this compound exhibits potent and selective agonism for mGluR7 over other mGluR subtypes and various ionotropic glutamate receptors.[2][5]
Downstream Signaling Pathways
Activation of mGluR7 by this compound initiates a cascade of intracellular events, primarily through its coupling with Gi/o proteins.[[“]][7] This leads to the inhibition of adenylyl cyclase, a key enzyme in the production of cyclic adenosine (B11128) monophosphate (cAMP). The resulting decrease in intracellular cAMP levels is a hallmark of mGluR7 activation.[2][5]
Beyond cAMP inhibition, this compound has been shown to modulate several other critical signaling pathways:
-
MAPK/ERK Pathway: this compound treatment has been demonstrated to influence the phosphorylation state of the mitogen-activated protein kinase (MAPK) signaling pathway. Specifically, it can lead to a reduction in the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4] This modulation of the ERK1/2 pathway is implicated in the regulation of protein synthesis.[4][8] In other contexts, such as in neural progenitor cells, this compound has been shown to promote proliferation and differentiation through the activation of JNK and ERK signaling pathways.[9]
-
PI3K/Akt Pathway: Activation of mGluR7 by agonists can also trigger the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is associated with cell survival and neuroprotection.[[“]]
-
eIF4E-Mediated Protein Synthesis: A significant consequence of the this compound-induced reduction in ERK1/2 phosphorylation is the subsequent decrease in the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E).[4][8] This leads to a repression of protein synthesis, a mechanism that has been shown to be independent of the Fragile X Mental Retardation Protein (FMRP).[4][8]
Signaling Pathway of this compound at mGluR7
Caption: Signaling cascade initiated by this compound binding to mGluR7.
Effects on Neurotransmission
This compound's activation of the predominantly presynaptic mGluR7 leads to significant modulation of neurotransmitter release.
-
Inhibition of Glutamate Release: In cerebrocortical nerve terminals, this compound has been shown to inhibit the evoked release of glutamate.[10] This effect is mediated by the reduction of Ca2+ entry through voltage-dependent Ca2+ channels, a consequence of the inhibition of the adenylyl cyclase/protein kinase A (PKA) pathway.[10]
-
Modulation of GABA and Glutamate in the Nucleus Accumbens: Systemic or direct administration of this compound into the nucleus accumbens has been found to decrease extracellular GABA levels while increasing extracellular glutamate.[11] This suggests a complex regulatory role for mGluR7 in balancing inhibitory and excitatory transmission in this brain region.
-
No Direct Effect on Dopamine (B1211576) Release: Studies have indicated that this compound does not directly alter dopamine levels in the nucleus accumbens.[11]
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized in various in vitro assays.
| Parameter | Value | Cell System | Assay | Reference |
| EC50 | 64 - 290 nM | Mammalian cells expressing mGluR7 | cAMP accumulation & GTPγS binding | [2][5] |
| EC50 | 64 ± 32 nM | CHO cells expressing mGluR7 | cAMP accumulation | |
| Stimulation | 167 ± 8% (at 3 µM) | CHO cells expressing mGluR7 | GTPγ35S binding (relative to L-glutamate) | |
| Selectivity | >10 µM (EC50) | Cells expressing other mGluR subtypes and ionotropic glutamate receptors | Functional assays | [2][11] |
Experimental Protocols
GTPγ35S Binding Assay
This assay is a functional measure of G-protein activation following receptor agonism.
-
Membrane Preparation: Membranes are prepared from CHO cells stably expressing the mGluR7 subtype.[2]
-
Incubation: Membranes are incubated in a buffer containing GDP, GTPγ35S (a non-hydrolyzable GTP analog), and varying concentrations of this compound.
-
Reaction: Upon receptor activation by this compound, the Gα subunit exchanges GDP for GTPγ35S.
-
Separation: The reaction is terminated, and membrane-bound GTPγ35S is separated from the unbound nucleotide, typically by rapid filtration.
-
Quantification: The amount of bound GTPγ35S is quantified using liquid scintillation counting, providing a measure of G-protein activation.
cAMP Accumulation Assay
This assay measures the functional consequence of Gi/o-coupled receptor activation.
-
Cell Culture: CHO cells stably expressing the mGluR7 subtype are cultured to an appropriate density.[2]
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
Stimulation: Cells are then stimulated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of this compound.
-
Lysis and Detection: Following incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, often employing enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) techniques.
Experimental Workflow for Assessing this compound's Effect on Protein Synthesis
Caption: Workflow for studying this compound's impact on protein synthesis.
In Vivo Considerations and Off-Target Effects
While this compound is a potent and selective mGluR7 agonist in vitro, its in vivo effects are more complex.
-
Metabolism: this compound is rapidly metabolized in vivo to N-benzhydrylethane-1,2-diamine (Met-1).[1] This major metabolite has been shown to have physiologically relevant binding affinity for the serotonin (B10506) transporter (SERT), dopamine transporter (DAT), and norepinephrine (B1679862) transporter (NET).[1] This suggests that some of the observed in vivo effects of this compound administration may be attributable to its metabolite's action on monoaminergic systems.[1]
-
mGluR7-Independent Effects: Some in vivo studies have reported that certain effects of this compound, such as wake arousal and hypothermia, are also observed in mGluR7 knockout mice.[12] This provides further evidence for off-target actions contributing to its overall pharmacological profile.
-
Receptor Internalization: this compound can induce the rapid internalization (endocytosis) of mGluR7, which may influence the duration and nature of receptor signaling and contribute to functional antagonism over time.[[“]][13]
Conclusion
This compound's primary mechanism of action is the direct allosteric agonism of the metabotropic glutamate receptor 7. This interaction, occurring at the transmembrane domain, triggers Gi/o-protein-mediated signaling cascades, leading to the inhibition of adenylyl cyclase and modulation of key pathways such as the MAPK/ERK and PI3K/Akt pathways. A significant downstream consequence is the repression of protein synthesis via reduced phosphorylation of eIF4E. This compound also exerts a powerful modulatory effect on neurotransmission, notably inhibiting presynaptic glutamate release. However, for researchers and drug development professionals, it is crucial to consider the in vivo complexities of this compound, including its rapid metabolism to a monoaminergically active compound and evidence of mGluR7-independent effects. A thorough understanding of both its on-target and potential off-target mechanisms is essential for the accurate interpretation of experimental results and for guiding the development of future mGluR7-targeted therapeutics.
References
- 1. The metabotropic glutamate receptor 7 allosteric modulator this compound: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. mGluR7 allosteric modulator this compound corrects protein synthesis and pathological phenotypes in FXS | EMBO Molecular Medicine [link.springer.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. consensus.app [consensus.app]
- 7. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mGluR7 allosteric modulator this compound corrects protein synthesis and pathological phenotypes in FXS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound promotes the proliferation and differentiation of neural progenitor cells with influence on phosphorylation of MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabotropic glutamate 7 receptor agonist this compound inhibits glutamate release in rat cerebral cortex nerve terminal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Metabotropic Glutamate Receptor 7 (mGluR7) Allosteric Agonist this compound Modulates Nucleus Accumbens GABA and Glutamate, but not Dopamine, in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-target potential of this compound on sleep EEG and related physiological variables: Evidence from mGluR7 (-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
AMN082: A Technical Guide to the Selective mGluR7 Allosteric Agonist
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of AMN082 (N,N′-dibenzhydrylethane-1,2-diamine dihydrochloride), a pivotal tool compound in the study of the metabotropic glutamate (B1630785) receptor 7 (mGluR7). As the first identified selective allosteric agonist for this receptor, this compound has been instrumental in elucidating the physiological roles of mGluR7.[1][2] This guide details its mechanism of action, pharmacological properties, and the experimental protocols used for its characterization, while also addressing important considerations for its use in research, such as its metabolic profile and potential off-target effects.
Core Mechanism of Action
This compound is not a structural analog of glutamate and does not bind to the orthosteric site (the glutamate binding site) located in the extracellular domain of the receptor.[1][3][4] Instead, it acts as an allosteric agonist, directly activating the receptor by binding to a distinct site located within the transmembrane (TM) heptahelical domain.[1][3][4][[“]] This activation mimics the effects of orthosteric agonists.[2]
Upon binding, this compound induces a conformational change in the mGluR7 receptor, leading to the activation of coupled intracellular Gi/o proteins. This initiates a signaling cascade characterized by the inhibition of adenylyl cyclase, resulting in a potent reduction of cyclic AMP (cAMP) accumulation, and the stimulation of GTPγS binding.[1][3][[“]] This mechanism is fundamental to mGluR7's role as a presynaptic autoreceptor and heteroreceptor, modulating the release of neurotransmitters like glutamate and GABA.[6][7]
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency and Efficacy of this compound at mGluR7
| Assay Type | Cell Line | Parameter | Value | Efficacy Comparison |
|---|---|---|---|---|
| cAMP Accumulation Inhibition | Mammalian cells expressing mGluR7 | EC₅₀ | 64 - 290 nM[1][3][8] | Superior to L-glutamate, comparable to L-AP4[1][3] |
| GTPγ³⁵S Binding Stimulation | Membranes from CHO-C4 cells expressing mGluR7b | EC₅₀ | 64 ± 32 nM[9] | 167 ± 8% stimulation relative to L-glutamate max[1] |
Table 2: Selectivity Profile of this compound
| Receptor Target | Assay Type | Concentration | Activity |
|---|---|---|---|
| Other mGluR Subtypes (1-6, 8) | Functional Assays | ≤ 10 µM | No appreciable activating or inhibitory effects[1][3] |
| Selected Ionotropic GluRs | Functional Assays | ≤ 10 µM | No appreciable activating or inhibitory effects[1][3] |
| 30+ Other CNS Targets | Radioligand Displacement | 1 µM | No significant binding interaction[9] |
Table 3: In Vivo and Metabolic Properties | Property | Species | Administration | Dose | Finding | | :--- | :--- | :--- | :--- | :--- | | Oral Activity & Brain Penetrance | Rats, Mice | Oral (p.o.) | 10-14 mg/kg | Readily passes the blood-brain barrier[1][10] | | Metabolism | Rat Liver Microsomes | In Vitro | N/A | Rapid metabolism (t₁/₂ < 1 min) to Met-1[11] | | Metabolite (Met-1) Off-Target Affinity | In Vitro Binding | N/A | SERT (323 nM), DAT (3020 nM), NET (3410 nM)[11] | | Parent (this compound) Off-Target Affinity | In Vitro Binding | N/A | NET (1385 nM)[11] |
Note: The rapid metabolism of this compound into N-benzhydrylethane-1,2-diamine (Met-1), a metabolite with significant affinity for monoamine transporters, complicates the interpretation of in vivo studies.[11] The observed behavioral effects of this compound administration may be a composite of mGluR7 agonism and monoamine reuptake inhibition.[7][11]
Key Experimental Protocols
The characterization of this compound relies on established biochemical and physiological assays. Detailed below are the generalized methodologies for key experiments.
Protocol 1: GTPγ³⁵S Binding Assay
This assay measures the activation of G-proteins coupled to the mGluR7 receptor.
-
Membrane Preparation: CHO cells stably expressing the mGluR7b receptor are harvested and homogenized in a buffer to isolate cell membranes via centrifugation.
-
Assay Buffer: Membranes are resuspended in an assay buffer containing GDP, MgCl₂, NaCl, and a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Incubation: Varying concentrations of this compound are added to the membrane suspension and incubated to allow for receptor binding and G-protein activation. Non-specific binding is determined in the presence of excess unlabeled GTPγS.
-
Termination & Scintillation Counting: The reaction is terminated by rapid filtration through glass fiber filters. The amount of membrane-bound [³⁵S]GTPγS is quantified using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated, and concentration-response curves are generated to determine EC₅₀ and maximal stimulation values.
Protocol 2: cAMP Accumulation Assay
This assay quantifies the functional consequence of Gi/o protein activation, which is the inhibition of adenylyl cyclase.
-
Cell Culture: Mammalian cells transfected to express mGluR7 are cultured in appropriate media.
-
Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation. Subsequently, adenylyl cyclase is stimulated using forskolin, and the cells are simultaneously treated with varying concentrations of this compound.
-
Lysis & Detection: Following incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kits.
-
Data Analysis: The percentage of inhibition of forskolin-stimulated cAMP levels is calculated for each this compound concentration to generate an EC₅₀ value.
Protocol 3: In Vivo Hormone Measurement
This protocol assesses the physiological effect of this compound on the hypothalamic-pituitary-adrenal (HPA) axis.
-
Animal Dosing: Wild-type and mGluR7 knockout (mGluR7⁻/⁻) mice are orally administered either vehicle or this compound (e.g., 6 mg/kg).[8]
-
Blood Collection: At a specified time point post-administration (e.g., 1 hour), blood samples are collected.
-
Plasma Separation: Plasma is separated from the blood samples by centrifugation.
-
Hormone Quantification: Plasma concentrations of stress hormones like corticosterone (B1669441) and ACTH are measured using commercially available radioimmunoassay (RIA) kits.[1]
-
Analysis: Hormone levels are compared between vehicle- and this compound-treated groups in both wild-type and knockout mice to confirm that the observed effect is mGluR7-dependent.[1]
Visualized Workflows and Relationships
Visual diagrams help clarify the complex processes involved in this compound characterization and its dual mechanism of action in vivo.
Conclusion
This compound remains a seminal discovery for CNS research, providing a selective chemical probe to investigate the function of mGluR7.[1] Its characterization as a potent, brain-penetrant allosteric agonist has enabled studies linking mGluR7 to stress, anxiety, and depression.[1][3][11] However, for drug development professionals and scientists interpreting in vivo data, it is critical to consider the compound's pharmacokinetic limitations, namely its rapid conversion to a monoaminergic-active metabolite.[11] Future research may focus on developing analogs with improved metabolic stability to dissect the distinct contributions of mGluR7 agonism to complex behaviors, building on the foundational knowledge established with this compound.
References
- 1. pnas.org [pnas.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A selective metabotropic glutamate receptor 7 agonist: activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. consensus.app [consensus.app]
- 6. The Metabotropic Glutamate Receptor 7 (mGluR7) Allosteric Agonist this compound Modulates Nucleus Accumbens GABA and Glutamate, but not Dopamine, in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uni-regensburg.de [uni-regensburg.de]
- 11. The metabotropic glutamate receptor 7 allosteric modulator this compound: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of AMN082
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMN082, with the chemical name N,N′-dibenzhydrylethane-1,2-diamine, is a pioneering pharmacological tool in neuroscience research.[1] It is the first selective allosteric agonist for the metabotropic glutamate (B1630785) receptor 7 (mGluR7).[1][2] MGluR7 is a presynaptic G protein-coupled receptor that plays a crucial role in the regulation of neurotransmission.[3][4] this compound's unique mechanism of action, binding to an allosteric site within the transmembrane domain of the mGluR7 receptor, has opened new avenues for investigating the physiological and pathological roles of this receptor in the central nervous system.[3][5][6] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing its signaling pathways.
Pharmacokinetics
This compound is characterized by its oral activity and ability to penetrate the blood-brain barrier, making it a valuable tool for in vivo studies.[4][5][6][7] However, its pharmacokinetic profile is significantly influenced by rapid metabolism.
Absorption and Distribution
Following oral administration, this compound is readily absorbed and distributed to the brain. Studies in rodents have demonstrated significant brain tissue concentrations within an hour of oral dosing.[6][7]
Metabolism and Elimination
A critical aspect of this compound's pharmacokinetics is its rapid metabolism in rat liver microsomes, with a half-life of less than one minute.[2] This metabolic process yields a major active metabolite, N-benzhydrylethane-1,2-diamine (Met-1).[2] This metabolite has its own distinct pharmacological profile, notably interacting with monoamine transporters.[2] The rapid metabolism of the parent compound and the activity of its metabolite are important considerations when interpreting in vivo data from studies using this compound.[2]
Quantitative Pharmacokinetic Data
| Parameter | Species | Dose | Route | Value | Time Point | Reference |
| Brain Concentration | Rat | 10 mg/kg | p.o. | 0.29 µmol/kg | 1 hour | [6][7] |
| Brain Concentration | Mouse | 14 mg/kg | p.o. | 0.62 µmol/kg | 1 hour | [6][7] |
| Half-life (in vitro) | Rat Liver Microsomes | N/A | N/A | < 1 min | N/A | [2] |
Pharmacodynamics
This compound acts as a potent and selective allosteric agonist at the mGluR7 receptor.[5] Its activation of the receptor leads to a cascade of downstream signaling events that modulate neuronal activity.
Mechanism of Action
This compound binds to a site on the mGluR7 receptor distinct from the orthosteric glutamate-binding site.[3][5] This allosteric binding event triggers a conformational change in the receptor, leading to the activation of associated G proteins, specifically Gαi/o.[3] This, in turn, inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][5][6]
Downstream Signaling
The activation of mGluR7 by this compound has been shown to modulate several key intracellular signaling pathways. Notably, it leads to a reduction in the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and eukaryotic translation initiation factor 4E (eIF4E).[8][9][10] This modulation of protein synthesis pathways may underlie some of the observed in vivo effects of this compound.[8][9]
In Vitro and In Vivo Effects
In vitro, this compound potently inhibits cAMP accumulation and stimulates GTPγS binding in cells expressing mGluR7.[5][6] In vivo, administration of this compound has been shown to have antidepressant-like effects and to modulate the release of stress hormones.[5][6] It also affects neurotransmitter release, leading to a decrease in GABA and an increase in glutamate in the nucleus accumbens.[11] It is important to note that some of the in vivo effects of this compound may be attributed to its active metabolite, Met-1, which exhibits affinity for serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters.[2]
Quantitative Pharmacodynamic Data
| Parameter | Assay | Cell Line/System | Value (EC50/K_i) | Reference |
| Potency | cAMP Accumulation Inhibition | CHO cells expressing h-mGluR7b | 64 ± 32 nM | [6] |
| Potency | GTPγS Binding Stimulation | CHO cells expressing mGluR7 | 64-290 nM | [4][5] |
| Metabolite Binding Affinity (Met-1) | Serotonin Transporter (SERT) | In vitro binding assay | 323 nM | [2] |
| Metabolite Binding Affinity (Met-1) | Dopamine Transporter (DAT) | In vitro binding assay | 3020 nM | [2] |
| Metabolite Binding Affinity (Met-1) | Norepinephrine Transporter (NET) | In vitro binding assay | 3410 nM | [2] |
| Parent Compound Binding Affinity (this compound) | Norepinephrine Transporter (NET) | In vitro binding assay | 1385 nM | [2] |
Experimental Protocols
cAMP Accumulation Assay
This assay is used to determine the ability of this compound to inhibit the production of cAMP following the activation of mGluR7, which is coupled to the inhibitory G protein, Gαi.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR7b receptor are cultured in appropriate media and conditions.
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Assay Initiation: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Compound Addition: Cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: Adenylyl cyclase is stimulated with forskolin (B1673556) to induce cAMP production.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing fluorescence or luminescence detection.[12]
-
Data Analysis: The concentration-response curve for this compound is plotted, and the EC50 value is calculated, representing the concentration of this compound that produces 50% of its maximal inhibitory effect.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to mGluR7 by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.[13]
-
Membrane Preparation: Membranes are prepared from cells stably expressing the mGluR7 receptor.[6]
-
Assay Buffer: The assay is performed in a buffer containing GDP to ensure that G proteins are in an inactive state at baseline.
-
Incubation: The cell membranes are incubated with varying concentrations of this compound in the presence of [35S]GTPγS.[13]
-
Reaction Termination and Filtration: The binding reaction is stopped, and the mixture is filtered through a filter plate to separate the membrane-bound [35S]GTPγS from the unbound nucleotide.[13]
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding of [35S]GTPγS is plotted against the concentration of this compound to determine the EC50 value for G protein activation.
In Vivo Microdialysis
This technique is used to measure the extracellular levels of neurotransmitters, such as GABA and glutamate, in specific brain regions of freely moving animals following the administration of this compound.
-
Animal Model: Typically, adult male rats are used.
-
Surgery: A guide cannula is stereotaxically implanted into the target brain region (e.g., nucleus accumbens) and secured to the skull. Animals are allowed to recover from surgery.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Dialysate samples are collected at regular intervals before and after the systemic or local administration of this compound.
-
Neurotransmitter Analysis: The concentrations of GABA and glutamate in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.
-
Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the baseline concentrations.
Signaling Pathways and Experimental Workflows
This compound-Mediated mGluR7 Signaling
Caption: this compound allosterically activates mGluR7, leading to Gαi/o-mediated inhibition of adenylyl cyclase and downstream signaling pathways.
Experimental Workflow for In Vitro Potency Determination
Caption: Workflow for determining the in vitro potency of this compound using cAMP accumulation and GTPγS binding assays.
Potential Off-Target Effects via Metabolite Met-1
Caption: The rapid metabolism of this compound to Met-1 introduces potential off-target effects through binding to monoamine transporters.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The metabotropic glutamate receptor 7 allosteric modulator this compound: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A selective metabotropic glutamate receptor 7 agonist: activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uni-regensburg.de [uni-regensburg.de]
- 8. mGluR7 allosteric modulator this compound corrects protein synthesis and pathological phenotypes in FXS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mGluR7 allosteric modulator this compound corrects protein synthesis and pathological phenotypes in FXS | EMBO Molecular Medicine [link.springer.com]
- 10. mGluR7 allosteric modulator this compound corrects protein synthesis and pathological phenotypes in FXS | EMBO Molecular Medicine [link.springer.com]
- 11. uni-regensburg.de [uni-regensburg.de]
- 12. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 13. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
A Technical Guide to AMN082: Discovery, Development, and Application as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
Abstract
The metabotropic glutamate (B1630785) receptor 7 (mGluR7) has long been a challenging target for pharmacological intervention due to a lack of selective tool compounds. The discovery of N,N′-dibenzhydrylethane-1,2-diamine dihydrochloride (B599025) (AMN082) marked a significant breakthrough, providing the first selective agonist for this receptor.[1][2][3] this compound is a potent, orally active, and brain-penetrant allosteric agonist that directly activates mGluR7 signaling.[1][4][5][6] This guide provides an in-depth overview of the discovery and development of this compound, its mechanism of action, pharmacological profile, and its critical role as a research tool for exploring the function of mGluR7 in the central nervous system (CNS).
Discovery and Development
Prior to the identification of this compound, research into the specific roles of mGluR7 was hampered by the absence of selective pharmacological tools.[1][2] Existing compounds lacked the necessary selectivity to distinguish mGluR7 activity from other metabotropic glutamate receptors, particularly others in Group III (mGluR4, mGluR6, mGluR8).
The discovery of this compound was the result of high-throughput screening of chemical libraries to identify novel modulators of mGluR7.[7] Unlike traditional orthosteric ligands that bind to the same site as the endogenous ligand glutamate, this compound was found to act at an allosteric site.[1][[“]] This means it binds to a different location on the receptor protein, inducing a conformational change that leads to receptor activation.[1]
Key developmental milestones for this compound include:
-
Identification as an Allosteric Agonist: It was characterized as a direct agonist that activates mGluR7 signaling via an allosteric site located within the transmembrane (TM) domain of the receptor.[1][5][6]
-
High Selectivity: Extensive profiling demonstrated that this compound has high selectivity for mGluR7 over other mGluR subtypes and various ionotropic glutamate receptors.[1][4]
-
In Vivo Activity: this compound was shown to be orally bioavailable and capable of crossing the blood-brain barrier, making it an invaluable tool for in vivo studies in animal models.[1][5][6]
Mechanism of Action
This compound functions as a selective allosteric agonist of the mGluR7 receptor.[3] mGluR7 is a G-protein coupled receptor (GPCR) that, upon activation, couples to inhibitory G-proteins (Gi/o).[[“]][9]
The signaling cascade initiated by this compound binding includes:
-
Binding to the Transmembrane Domain: Chimeric receptor studies confirmed that this compound's binding site is within the heptahelical transmembrane region, distinct from the extracellular glutamate-binding domain.[1][5]
-
G-Protein Activation: This binding event stabilizes an active conformation of the receptor, leading to the activation of Gi/o proteins.
-
Inhibition of Adenylyl Cyclase: The activated Gi/o protein inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[9]
-
Modulation of Downstream Pathways: The reduction in cAMP influences various downstream signaling pathways, including the ERK1/2 and eIF4E pathways, which can repress protein synthesis.[9][10] this compound has also been shown to trigger PI3K/Akt and MAPK/ERK1/2 pathways associated with cell survival.[[“]][11]
-
Presynaptic Inhibition: As mGluR7 is predominantly located on presynaptic terminals, its activation by this compound typically leads to the inhibition of neurotransmitter release, including both glutamate and GABA.[12]
It is important to note that this compound acts as a direct agonist and does not require the presence of glutamate to activate the receptor.[1] Furthermore, it has little to no effect on the binding affinity of orthosteric ligands.[1][5][6]
Pharmacological Profile
The pharmacological characteristics of this compound have been defined through a variety of in vitro assays. The data highlights its potency and selectivity for mGluR7.
Table 1: In Vitro Potency and Efficacy of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| cAMP Accumulation Inhibition | CHO cells expressing mGluR7 | EC₅₀ | 64 - 290 nM | [1][4][6] |
| GTPγS Binding Stimulation | CHO cells expressing mGluR7 | EC₅₀ | 64 - 290 nM | [1][4] |
| GTPγS Binding Stimulation | CHO mGluR7 cells | Efficacy | 167 ± 8% (relative to L-glutamate) | [1] |
Table 2: Selectivity Profile of this compound
| Receptor/Transporter | Binding Affinity / Activity | Note | Reference |
| mGluR1, mGluR2, mGluR3, mGluR4, mGluR5, mGluR6, mGluR8 | No appreciable activating or inhibitory effects up to 10 μM | High selectivity within the mGluR family | [1][6] |
| Ionotropic Glutamate Receptors | No appreciable effects up to 10 μM | Selective over iGluRs | [1][6] |
| Norepinephrine Transporter (NET) | 1385 nM (Kᵢ) | Off-target activity of parent compound | [2] |
| Serotonin Transporter (SERT) | 323 nM (Kᵢ) | Activity of major metabolite (Met-1) | [2] |
| Dopamine Transporter (DAT) | 3020 nM (Kᵢ) | Activity of major metabolite (Met-1) | [2] |
| Norepinephrine Transporter (NET) | 3410 nM (Kᵢ) | Activity of major metabolite (Met-1) | [2] |
Note on Metabolism: It is crucial for researchers to consider that this compound is rapidly metabolized in vivo (t½ < 1 min in rat liver microsomes) to a major metabolite, N-benzhydrylethane-1,2-diamine (Met-1).[2][11] This metabolite has significant affinity for monoamine transporters (SERT, DAT, NET), which may contribute to the observed in vivo behavioral effects of this compound administration.[2][11] Therefore, interpreting in vivo data requires caution, as effects may not be solely mediated by mGluR7.[2][13]
Key Experimental Protocols
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to a receptor of interest.
-
Objective: To determine the potency (EC₅₀) and efficacy of this compound in activating G-protein signaling via the mGluR7 receptor.
-
Materials:
-
Membranes from CHO cells stably expressing the human mGluR7 receptor.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, pH 7.4.
-
Guanosine diphosphate (B83284) (GDP).
-
[³⁵S]GTPγS (radioligand).
-
This compound and other test compounds.
-
Scintillation vials and fluid.
-
-
Protocol:
-
Thaw cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer.
-
Add a final concentration of 10 µM GDP to the membrane suspension.
-
In a 96-well plate, add varying concentrations of this compound. Include wells for basal activity (buffer only) and non-specific binding (with excess unlabeled GTPγS).
-
Add the membrane/GDP mixture to each well.
-
Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of ~0.1 nM.
-
Incubate the plate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine EC₅₀ and Emax values.
-
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream consequence of Gi/o protein activation.
-
Objective: To quantify the inhibitory effect of this compound on forskolin-stimulated cAMP production in cells expressing mGluR7.
-
Materials:
-
CHO cells stably expressing the mGluR7 receptor.
-
Assay medium (e.g., DMEM with 1 mM IBMX, a phosphodiesterase inhibitor).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
This compound and other test compounds.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Protocol:
-
Plate cells in a suitable multi-well format and allow them to grow to near confluency.
-
On the day of the assay, replace the culture medium with assay medium.
-
Add varying concentrations of this compound to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Stimulate the cells by adding a fixed concentration of forskolin (e.g., 1-10 µM) to all wells except the basal control.
-
Incubate for an additional 15-30 minutes at 37°C.
-
Lyse the cells according to the detection kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
Plot the data as a percentage of the forskolin-stimulated response and use non-linear regression to calculate the IC₅₀ value for this compound.
-
Signaling Pathways and Experimental Workflows
This compound-Mediated mGluR7 Signaling
The following diagram illustrates the primary signaling pathway activated by this compound at the presynaptic terminal.
References
- 1. pnas.org [pnas.org]
- 2. The metabotropic glutamate receptor 7 allosteric modulator this compound: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A selective metabotropic glutamate receptor 7 agonist: activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mGlu4R, mGlu7R, and mGlu8R allosteric modulation for treating acute and chronic neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. mGluR7 allosteric modulator this compound corrects protein synthesis and pathological phenotypes in FXS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mGluR7 allosteric modulator this compound corrects protein synthesis and pathological phenotypes in FXS | EMBO Molecular Medicine [link.springer.com]
- 11. researchgate.net [researchgate.net]
- 12. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
AMN082: A Technical Guide to its Interaction with the Metabotropic Glutamate Receptor Family
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabotropic glutamate (B1630785) receptors (mGluRs) are a family of G protein-coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system.[1] These receptors are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms.[1][2] mGluR7, a member of the Group III mGluRs, is predominantly located on presynaptic terminals, where it functions as an autoreceptor to inhibit neurotransmitter release.[3][4] The development of selective pharmacological tools is essential to unravel the specific physiological and pathological roles of mGluR subtypes. AMN082 (N,N′-dibenzhydrylethane-1,2-diamine dihydrochloride) has emerged as a pioneering molecule in this field, being the first selective allosteric agonist for mGluR7.[1][5] This technical guide provides an in-depth overview of this compound's interaction with the mGluR family, focusing on its pharmacological properties, the signaling pathways it modulates, and the key experimental methodologies used for its characterization.
Pharmacological Profile of this compound
This compound is a potent and selective agonist of the mGluR7 receptor.[4][6] It exerts its effects through a novel allosteric binding site within the transmembrane domain of the receptor, distinct from the orthosteric site where the endogenous ligand glutamate binds.[3][4] This allosteric mechanism allows this compound to directly activate the receptor, even in the absence of glutamate.[3]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data characterizing the potency, efficacy, and selectivity of this compound.
Table 1: In Vitro Potency of this compound at mGluR7
| Assay Type | Cell Line | Species | EC50 (nM) | Reference |
| cAMP Accumulation Inhibition | CHO | Human | 64 ± 32 | [3] |
| GTPγS Binding | CHO | Human | 290 | [4][6] |
| GTPγS Binding | Mammalian Cells | Not Specified | 64 - 290 | [6][7] |
Table 2: Selectivity Profile of this compound across mGluR Subtypes
| mGluR Subtype | Agonist/Antagonist Activity (up to 10 µM) | Reference |
| Group I (mGluR1, mGluR5) | No appreciable activating or inhibitory effects | [3][4] |
| Group II (mGluR2, mGluR3) | No appreciable activating or inhibitory effects | [3][4] |
| Group III (mGluR4, mGluR6, mGluR8) | No appreciable activating or inhibitory effects | [3][4] |
Table 3: In Vivo Pharmacokinetic Parameters of this compound
| Species | Dose | Route of Administration | Brain Concentration (1 hr post-dose) | Reference |
| Rat | 10 mg/kg | Oral | 0.29 µmol/kg | [8] |
| Mouse | 14 mg/kg | Oral | 0.62 µmol/kg | [8] |
Note: this compound is known to be rapidly metabolized in vivo, with a half-life of less than 1 minute in rat liver microsomes. Its major metabolite, N-benzhydrylethane-1,2-diamine (Met-1), has shown affinity for monoamine transporters.[9][10]
Signaling Pathways Modulated by this compound
Activation of mGluR7 by this compound initiates a cascade of intracellular signaling events, primarily through the coupling to Gαi/o proteins.[6] This leads to the inhibition of adenylyl cyclase activity and a subsequent reduction in intracellular cyclic AMP (cAMP) levels.[3][4]
Caption: this compound-mediated mGluR7 signaling pathway.
Recent studies have also elucidated downstream effects of mGluR7 activation on protein synthesis. The activation of mGluR7 by this compound has been shown to repress protein synthesis by reducing the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and eukaryotic translation initiation factor 4E (eIF4E).[11]
Key Experimental Methodologies
The characterization of this compound's interaction with mGluR7 has relied on a variety of in vitro and in vivo experimental techniques. Detailed below are the methodologies for two key in vitro assays.
cAMP Accumulation Assay
This assay measures the ability of a compound to inhibit the production of cyclic AMP, a key second messenger in mGluR7 signaling.
Experimental Protocol:
-
Cell Culture: Stably transfected Chinese Hamster Ovary (CHO) cells expressing human mGluR7b are cultured in appropriate media and conditions.
-
Cell Plating: Cells are seeded into 96-well plates and grown to confluence.
-
Assay Buffer Preparation: An assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) is prepared to prevent the degradation of cAMP.
-
Compound Addition: Cells are pre-incubated with varying concentrations of this compound or a vehicle control.
-
Stimulation: Forskolin, a direct activator of adenylyl cyclase, is added to all wells (except for the basal control) to stimulate cAMP production.
-
Incubation: The plate is incubated for a specified time (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing a fluorescent or luminescent reporter.
-
Data Analysis: The inhibition of forskolin-stimulated cAMP accumulation by this compound is calculated, and an EC50 value is determined from the concentration-response curve.
Caption: Workflow for a cAMP accumulation assay.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to a receptor by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Experimental Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing mGluR7.
-
Assay Buffer: An assay buffer is prepared containing GDP, MgCl₂, and NaCl.
-
Reaction Mixture: In a 96-well plate, the cell membranes are incubated with varying concentrations of this compound and a fixed concentration of GDP.
-
Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS.
-
Incubation: The plate is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated binding of [³⁵S]GTPγS.
-
Termination of Reaction: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The specific binding of [³⁵S]GTPγS is calculated, and the EC50 and Emax values for this compound are determined from the concentration-response curve.
Caption: Workflow for a GTPγS binding assay.
In Vivo Pharmacology and Preclinical Significance
This compound is orally active and penetrates the blood-brain barrier, making it a valuable tool for in vivo studies.[4][8] Administration of this compound in rodents has been shown to modulate stress-related behaviors and hormone levels in an mGluR7-dependent manner.[3][8] For instance, oral administration of this compound has been demonstrated to increase plasma corticosterone (B1669441) and ACTH levels in wild-type mice, an effect that is absent in mGluR7 knockout mice.[8] Furthermore, this compound has been investigated for its effects on locomotor activity and in models of drug sensitization.[6][12] While this compound has been instrumental in elucidating the in vivo functions of mGluR7, it is important to consider its rapid metabolism and the potential off-target effects of its metabolites when interpreting in vivo data.[9]
Conclusion
This compound stands as a landmark compound in the study of metabotropic glutamate receptors, providing researchers with the first selective allosteric agonist for mGluR7. Its well-characterized in vitro pharmacological profile, coupled with its in vivo activity, has significantly advanced our understanding of the role of mGluR7 in synaptic transmission, neuronal plasticity, and complex behaviors. The detailed methodologies and signaling pathways described in this guide offer a comprehensive resource for scientists and drug development professionals working to further explore the therapeutic potential of targeting the mGluR7 receptor.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. The Metabotropic Glutamate Receptor 7 (mGluR7) Allosteric Agonist this compound Modulates Nucleus Accumbens GABA and Glutamate, but not Dopamine, in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uni-regensburg.de [uni-regensburg.de]
- 4. A selective metabotropic glutamate receptor 7 agonist: activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. The metabotropic glutamate receptor 7 allosteric modulator this compound: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mGluR7 allosteric modulator this compound corrects protein synthesis and pathological phenotypes in FXS | EMBO Molecular Medicine [link.springer.com]
- 12. This compound, a metabotropic glutamate receptor 7 allosteric agonist, attenuates locomotor sensitization and cross-sensitization induced by cocaine and morphine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of AMN082: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMN082, or N,N'-dibenzhydrylethane-1,2-diamine, is a pioneering pharmacological tool as the first selective allosteric agonist for the metabotropic glutamate (B1630785) receptor 7 (mGluR7).[1][2][3] Its discovery has been instrumental in elucidating the physiological roles of mGluR7, a receptor implicated in a variety of neurological and psychiatric disorders. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, its mechanism of action, and the experimental methodologies used for its characterization. A crucial aspect of this compound's pharmacology is its rapid in vivo metabolism, which significantly influences its biological effects and is a key consideration in the interpretation of preclinical data.
Core Compound Data: this compound
| Parameter | Value | Reference |
| IUPAC Name | N,N'-Bis(diphenylmethyl)-1,2-ethanediamine dihydrochloride | [4] |
| Molecular Formula | C28H30Cl2N2 | [4] |
| Molecular Weight | 465.46 g/mol | [4] |
| Target | Metabotropic glutamate receptor 7 (mGluR7) | [1][2][3] |
| Mechanism of Action | Selective positive allosteric modulator (PAM) and direct agonist | [1][2][3] |
| Binding Site | Allosteric site within the transmembrane (7TM) domain | [2] |
Structure-Activity Relationship (SAR) of this compound and Analogs
A comprehensive, publicly available SAR study detailing systematic modifications of the this compound scaffold and the corresponding effects on mGluR7 potency and selectivity is limited. However, key insights can be drawn from the parent compound and the SAR of other mGluR7 allosteric modulators.
The symmetrical structure of this compound, with two benzhydryl groups attached to an ethylenediamine (B42938) linker, is crucial for its activity. The lipophilic nature of the benzhydryl moieties likely facilitates crossing the blood-brain barrier.
A critical aspect of this compound's SAR is its metabolic profile. In vivo, this compound undergoes rapid N-debenzylation to form its major metabolite, N-benzhydrylethane-1,2-diamine (Met-1).[3] This metabolite exhibits significantly reduced activity at mGluR7 but gains affinity for monoamine transporters, including the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET).[3] This off-target activity of the metabolite complicates the interpretation of in vivo studies with this compound, as the observed effects may not be solely attributable to mGluR7 activation.
While specific SAR data on this compound analogs is scarce, studies on other mGluR7 allosteric modulators, such as VU0155094 and VU0422288, highlight the importance of the chemical scaffold in determining potency and selectivity across group III mGluRs.[5] For instance, modifications to the peripheral aryl moieties and the core structure of these compounds led to significant changes in their activity at mGluR4, mGlu7, and mGluR8.[5]
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | Parameter | Value (nM) | Reference |
| cAMP Accumulation Inhibition | CHO cells expressing h-mGluR7b | EC50 | 64 ± 32 | [6] |
| GTPγS Binding Stimulation | Membranes from CHO cells expressing mGluR7b | EC50 | 290 | [2] |
Table 2: In Vitro Activity of this compound and its Metabolite (Met-1) at Monoamine Transporters
| Compound | Target | Binding Affinity (Ki, nM) | Reference |
| This compound | Norepinephrine Transporter (NET) | 1385 | [3] |
| Met-1 | Serotonin Transporter (SERT) | 323 | [3] |
| Met-1 | Dopamine Transporter (DAT) | 3020 | [3] |
| Met-1 | Norepinephrine Transporter (NET) | 3410 | [3] |
Signaling Pathways and Mechanism of Action
This compound activates mGluR7, a Gαi/o-coupled receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[7] This is a primary mechanism for its modulation of neuronal activity. The activation of the G-protein is also evidenced by the stimulation of GTPγS binding in cell membrane preparations.[2]
Recent studies have elucidated a further downstream signaling cascade involving the mitogen-activated protein kinase (MAPK) pathway. Specifically, this compound-mediated activation of mGluR7 has been shown to reduce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[8] This, in turn, leads to a decrease in the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E), ultimately resulting in the repression of protein synthesis.[7][8]
Experimental Protocols
cAMP Accumulation Assay
This assay measures the ability of this compound to inhibit the production of cAMP in cells expressing mGluR7.
Principle: mGluR7 is a Gi/o-coupled receptor, and its activation inhibits adenylyl cyclase, the enzyme responsible for cAMP synthesis. In the assay, adenylyl cyclase is first stimulated with forskolin (B1673556) to increase basal cAMP levels. The addition of an mGluR7 agonist like this compound will then cause a dose-dependent decrease in cAMP levels.
Detailed Methodology (composite protocol):
-
Cell Culture: CHO-K1 cells stably co-transfected with rat mGluR7 cDNA and a cAMP-responsive luciferase reporter gene are cultured in appropriate media supplemented with G418 for selection.[9]
-
Cell Plating: Cells are seeded into 96- or 384-well plates and incubated overnight to allow for attachment.
-
Compound Preparation: A serial dilution of this compound is prepared in a suitable assay buffer.
-
Assay Procedure:
-
The cell culture medium is removed, and cells are washed with a pre-warmed buffer.
-
Cells are pre-incubated with varying concentrations of this compound for 5-10 minutes.[10]
-
A fixed concentration of forskolin (e.g., 1-10 µM, to be optimized for the cell line) is added to all wells to stimulate adenylyl cyclase.[10]
-
The plates are incubated for a defined period (e.g., 15-30 minutes) at room temperature or 37°C.[11]
-
-
Detection:
-
Data Analysis: The decrease in cAMP levels or luciferase signal is plotted against the concentration of this compound to determine the EC50 value.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to a receptor of interest upon agonist binding.
Principle: In the inactive state, the Gα subunit of the heterotrimeric G-protein is bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay utilizes a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the activated Gα subunit. The amount of incorporated radioactivity is proportional to the extent of G-protein activation.[13][14]
Detailed Methodology (composite protocol):
-
Membrane Preparation: Membranes are prepared from cells stably expressing mGluR7.[6]
-
Assay Buffer: A typical assay buffer contains Tris-HCl, MgCl2, NaCl, and GDP.
-
Assay Procedure:
-
In a 96-well plate, cell membranes are incubated with varying concentrations of this compound in the assay buffer.
-
The reaction is initiated by the addition of [35S]GTPγS.
-
The plate is incubated at 30°C for a specific time (e.g., 30-60 minutes) with gentle shaking.[15]
-
-
Termination and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.
-
The filters are washed with ice-cold buffer.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The amount of [35S]GTPγS binding is plotted against the concentration of this compound to generate a dose-response curve and determine the EC50 and Emax values.[16]
Conclusion
This compound remains a valuable pharmacological tool for investigating the function of mGluR7. Its mechanism as a selective allosteric agonist that modulates downstream signaling pathways, including the inhibition of cAMP production and the repression of protein synthesis via the ERK1/2-eIF4E axis, is well-characterized. However, a significant caveat in its use, particularly in vivo, is its rapid metabolism to a monoamine transporter inhibitor. This metabolic instability underscores a critical point in its structure-activity relationship and necessitates careful consideration in the design and interpretation of studies utilizing this compound. The lack of a comprehensive public SAR study on this compound analogs highlights an area for future research to develop more stable and selective mGluR7 modulators for therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. uni-regensburg.de [uni-regensburg.de]
- 3. The metabotropic glutamate receptor 7 allosteric modulator this compound: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of CVN636: A Highly Potent, Selective, and CNS Penetrant mGluR7 Allosteric Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mGluR7 allosteric modulator this compound corrects protein synthesis and pathological phenotypes in FXS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mGluR7 allosteric modulator this compound corrects protein synthesis and pathological phenotypes in FXS | EMBO Molecular Medicine [link.springer.com]
- 9. Development of a functional reporter gene HTS assay for the identification of mGluR7 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [35S]GTPγS Binding | Springer Nature Experiments [experiments.springernature.com]
- 14. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Foundational Research on AMN082: A Technical Guide on its Effects on Stress and Anxiety
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on AMN082, a selective allosteric agonist of the metabotropic glutamate (B1630785) receptor 7 (mGluR7). It details the compound's mechanism of action, its complex effects on stress and anxiety, and the key experimental findings that have shaped our understanding of its therapeutic potential and limitations. This document is intended for an audience with a strong background in neuroscience, pharmacology, and drug development.
Introduction
This compound (N,N'-dibenzhydrylethane-1,2-diamine dihydrochloride) emerged as the first selective, orally active, and brain-penetrable allosteric agonist for the mGluR7 receptor.[1][2][3] This compound has been a critical pharmacological tool for investigating the physiological roles of mGluR7, a receptor implicated in the modulation of stress-related psychiatric disorders.[3] However, the interpretation of its in vivo effects is complicated by its rapid metabolism into a monoaminergic agent.[2] This guide synthesizes the core research on this compound, presenting its biochemical properties, signaling pathways, and its behavioral effects in preclinical models of stress and anxiety.
Mechanism of Action and Biochemical Profile
This compound acts as a positive allosteric modulator and direct agonist at the mGluR7 receptor, binding to a site within the transmembrane domain, distinct from the orthosteric glutamate binding site.[3] This allosteric activation leads to the canonical signaling cascade associated with group III mGluRs.
In Vitro Pharmacology
This compound demonstrates potent and selective agonist activity at the mGluR7 receptor in various in vitro assays. A key characteristic is its ability to inhibit cyclic adenosine (B11128) monophosphate (cAMP) accumulation and stimulate guanosine (B1672433) 5'-O-(3-thiotriphosphate) (GTPγS) binding.
| Assay | Parameter | Value (nM) | Cell Line | Reference |
| cAMP Accumulation | EC50 | 64 - 290 | CHO cells expressing mGluR7 | [3] |
| GTPγS Binding | EC50 | 64 - 290 | CHO cells expressing mGluR7 | [3][4] |
Table 1: In Vitro Potency of this compound at mGluR7
Metabolism and Off-Target Effects
A critical aspect of this compound's pharmacology is its rapid metabolism in vivo. In rat liver microsomes, this compound has a very short half-life (< 1 minute) and is converted to a major metabolite, N-benzhydrylethane-1,2-diamine (Met-1).[2] This metabolite has been shown to have physiologically relevant binding affinities for monoamine transporters, a characteristic not prominent in the parent compound. This finding suggests that the in vivo behavioral effects of this compound may be a composite of mGluR7 activation and monoamine transporter inhibition.[2]
| Compound | Target | Binding Affinity (nM) | Reference |
| This compound | NET | 1385 | [2] |
| Met-1 | SERT | 323 | [2] |
| DAT | 3020 | [2] | |
| NET | 3410 | [2] |
Table 2: Binding Affinities of this compound and its Metabolite (Met-1) at Monoamine Transporters
Signaling Pathways
The activation of mGluR7 by this compound initiates intracellular signaling cascades that modulate neuronal excitability and protein synthesis.
G-protein Coupling and cAMP Inhibition
As a group III mGluR, mGluR7 is coupled to the inhibitory G-protein (Gαi/o). Upon activation by this compound, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This is a primary mechanism by which mGluR7 activation reduces neuronal excitability.
Regulation of Protein Synthesis via ERK1/2 and eIF4E
Recent studies have elucidated a pathway through which this compound can repress protein synthesis. Activation of mGluR7 by this compound leads to a reduction in the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][5] This, in turn, decreases the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E), a key regulator of cap-dependent translation.[1][5] This mechanism appears to be independent of Fragile X Messenger Ribonucleoprotein (FMRP).[1][5]
Effects on Stress and Anxiety: Preclinical Evidence
The effects of this compound on stress and anxiety-related behaviors have been investigated in various rodent models. The results are complex, likely reflecting the dual action of this compound and its primary metabolite.
Modulation of Stress Hormones
This compound has been shown to elevate plasma levels of the stress hormones corticosterone (B1669441) and adrenocorticotropic hormone (ACTH) in an mGluR7-dependent manner in wild-type mice, an effect not observed in mGluR7 knockout mice.[3]
| Hormone | Treatment | Fold Change vs. Vehicle | Mouse Strain | Reference |
| Corticosterone | This compound (6 mg/kg, p.o.) | ~2-fold increase | C57BL/6 | [6] |
| ACTH | This compound (6 mg/kg, p.o.) | ~2-fold increase | C57BL/6 | [6] |
Table 3: Effect of this compound on Plasma Stress Hormone Levels
Behavioral Models of Anxiety
The anxiolytic-like effects of this compound have been assessed using standard behavioral paradigms such as the elevated plus maze (EPM).
Experimental Protocol: Elevated Plus Maze (EPM)
The EPM is a plus-shaped apparatus with two open and two enclosed arms, elevated from the floor. Rodents naturally prefer the enclosed arms, and an increase in the time spent and entries into the open arms is interpreted as an anxiolytic-like effect.
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) elevated (e.g., 50 cm) from the floor.
-
Procedure: Animals are placed in the center of the maze facing an open arm and allowed to explore for a set duration (e.g., 5 minutes).
-
Drug Administration: this compound is typically administered intraperitoneally (i.p.) at doses ranging from 2.5 to 5 mg/kg, 30-60 minutes before the test.[7]
-
Measures: The primary measures are the percentage of time spent in the open arms and the number of entries into the open arms.
In a study investigating anxiety-like behavior during ethanol (B145695) and morphine withdrawal, this compound (2.5 and 5 mg/kg) was found to decrease withdrawal-induced anxiety-like behavior in the EPM test in rats.[7]
Models of Fear and Memory
This compound's effects on fear learning and memory have been evaluated using the passive avoidance (PA) and fear conditioning paradigms.
Experimental Protocol: Passive Avoidance (PA) Task
The PA task assesses fear-motivated learning and memory. Animals learn to avoid an environment where they previously received an aversive stimulus (e.g., a mild footshock).
-
Apparatus: A two-compartment box with a light and a dark chamber connected by a door. The floor of the dark chamber is equipped with a grid for delivering a footshock.
-
Training (Acquisition): The animal is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild footshock is delivered.
-
Testing (Retention): 24 hours later, the animal is placed back in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive event.
-
Drug Administration: this compound has been administered i.p. at doses of 1.25, 2.5, and 5 mg/kg at different stages (pre-acquisition, pre-consolidation, or pre-retrieval) to assess its effect on different phases of memory.[7]
One study found that this compound at a dose of 5 mg/kg significantly decreased the step-through latency in the PA task, suggesting an impairment of long-term memory for the aversive event.[7]
Experimental Protocol: Fear Conditioning
In this paradigm, an animal learns to associate a neutral conditioned stimulus (CS; e.g., a tone) with an aversive unconditioned stimulus (US; e.g., a footshock). Fear is typically measured by the amount of "freezing" behavior (complete immobility except for respiration).
-
Training: The animal is placed in a conditioning chamber and presented with one or more CS-US pairings.
-
Testing: At a later time (e.g., 24 hours), the animal is re-exposed to the conditioning context (contextual fear) or to the CS in a novel context (cued fear), and freezing behavior is quantified.
-
Drug Administration: this compound has been administered prior to the training or testing phase to evaluate its effects on the acquisition and expression of conditioned fear.
Studies have shown that local injections of this compound into the medial prefrontal cortex had no effect on the extinction of conditioned fear, suggesting regional specificity of its effects.[8]
Summary and Future Directions
This compound has been an invaluable tool for probing the function of the mGluR7 receptor in the central nervous system. The foundational research highlights its potent and selective allosteric agonist activity at mGluR7, leading to the inhibition of cAMP and the modulation of protein synthesis pathways involving ERK1/2 and eIF4E.
The in vivo effects of this compound on stress and anxiety are complex and require careful interpretation due to its rapid metabolism to a monoamine transporter inhibitor. While some studies suggest anxiolytic-like properties, others indicate a potential for memory impairment and an increase in stress hormone levels.
Future research should focus on developing mGluR7 agonists with improved metabolic stability to dissect the specific contributions of mGluR7 activation from the off-target effects of metabolites. Furthermore, a more detailed investigation into the downstream signaling pathways and their cell-type-specific effects will be crucial for understanding the full therapeutic potential of targeting mGluR7 for stress and anxiety-related disorders. The use of more sophisticated behavioral paradigms that can differentiate between different aspects of anxiety and cognition will also be essential in clarifying the behavioral profile of novel mGluR7 modulators.
References
- 1. mGluR7 allosteric modulator this compound corrects protein synthesis and pathological phenotypes in FXS | EMBO Molecular Medicine [link.springer.com]
- 2. The metabotropic glutamate receptor 7 allosteric modulator this compound: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A selective metabotropic glutamate receptor 7 agonist: activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mGluR7 allosteric modulator this compound corrects protein synthesis and pathological phenotypes in FXS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of the metabotropic glutamate receptor7 (mGlu7) allosteric agonist, this compound, on fear learning and memory and anxiety-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of muscimol and this compound injections into the medial prefrontal cortex on the expression and extinction of conditioned fear in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
AMN082 Experimental Protocols for In Vitro Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of AMN082, a selective allosteric agonist of the metabotropic glutamate (B1630785) receptor 7 (mGluR7). The following sections outline the mechanism of action of this compound, present key quantitative data, and offer step-by-step methodologies for essential cell-based assays.
Mechanism of Action
This compound acts as a potent and selective agonist at the mGluR7 receptor, binding to an allosteric site within the transmembrane domain.[1][2] This activation is independent of the orthosteric glutamate binding site.[3] Upon binding, this compound triggers a conformational change in the receptor, leading to the activation of intracellular signaling cascades. As a member of the Group III mGluRs, mGluR7 is coupled to inhibitory G proteins (Gi/o).[3][4] Activation of mGluR7 by this compound consequently leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][2][5] Furthermore, this compound stimulates the binding of guanosine (B1672433) triphosphate (GTP) to G proteins, which can be measured using GTPγS binding assays.[1][2][5] Downstream of G protein activation, this compound has been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, and influence protein synthesis through ERK1/2 and eIF4E signaling.[3][4][6]
Quantitative Data Summary
The following table summarizes the reported in vitro potency and efficacy of this compound from various studies. These values are crucial for designing experiments and interpreting results.
| Assay Type | Cell Line/Preparation | Parameter | Value | Reference |
| cAMP Accumulation Inhibition | Mammalian cells expressing mGluR7 | EC50 | 64 - 290 nM | [1][2][5] |
| GTPγS Binding Stimulation | Membranes from cells expressing mGluR7 | EC50 | 64 - 290 nM | [1][2][5] |
| Selectivity vs. other mGluRs | Various cell lines expressing other mGluR subtypes | EC50 | >10 µM | [5] |
| Glutamate Release Inhibition | Rat cerebral cortex synaptosomes | Concentration for effect | 1 µM | [1] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
Herein are detailed protocols for key in vitro assays to characterize the activity of this compound.
cAMP Accumulation Assay
This assay measures the ability of this compound to inhibit the production of cyclic AMP in cells expressing mGluR7.
Materials:
-
CHO cells stably expressing human mGluR7 (CHO-mGluR7)
-
Cell culture medium (e.g., DMEM/F12) with necessary supplements
-
This compound stock solution (in DMSO)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Assay buffer (e.g., HBSS with HEPES and BSA)
Protocol:
-
Cell Culture: Culture CHO-mGluR7 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Seeding: Harvest the cells and seed them into 96-well or 384-well assay plates at a predetermined optimal density. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of forskolin (a potent activator of adenylyl cyclase) in assay buffer.
-
Assay Procedure: a. Remove the culture medium from the cells and wash once with assay buffer. b. Add the desired concentrations of this compound to the wells. c. Pre-incubate the cells with this compound for 15-30 minutes at 37°C. d. Add forskolin to all wells (except for the basal control) to stimulate cAMP production. A typical final concentration is 1-10 µM. e. Incubate for an additional 15-30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
GTPγS Binding Assay
This assay measures the this compound-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins in cell membranes.
Materials:
-
Membranes prepared from CHO-mGluR7 cells
-
This compound stock solution (in DMSO)
-
[³⁵S]GTPγS
-
GDP
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
Scintillation cocktail and vials or filter plates and a microplate scintillation counter
Protocol:
-
Membrane Preparation: Grow CHO-mGluR7 cells to a high density, harvest, and homogenize them in a hypotonic buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in order: a. Assay buffer b. Varying concentrations of this compound. c. A fixed concentration of GDP (e.g., 10-30 µM) to ensure that the G protein is in its inactive state at the beginning of the assay. d. Cell membranes (typically 5-20 µg of protein per well).
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to initiate the binding reaction. A typical final concentration is 0.05-0.1 nM.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Termination and Detection: a. Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound [³⁵S]GTPγS. Measure the radioactivity retained on the filters using a scintillation counter. b. SPA Method: If using Scintillation Proximity Assay (SPA) beads, add the beads to the wells, allow them to settle, and then count the plate in a microplate scintillation counter.
-
Data Analysis: Subtract the non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS) from all values. Plot the specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Western Blot for ERK1/2 Phosphorylation
This protocol is used to assess the effect of this compound on the MAPK/ERK signaling pathway by measuring the phosphorylation of ERK1/2.
Materials:
-
CHO-mGluR7 cells or other suitable cell line
-
This compound stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Treatment: Seed CHO-mGluR7 cells and grow to 80-90% confluency. Serum-starve the cells for a few hours to reduce basal ERK phosphorylation. Treat the cells with different concentrations of this compound for various time points (e.g., 5, 15, 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant.
-
SDS-PAGE and Western Blotting: a. Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding loading buffer and boiling. b. Load equal amounts of protein per lane and run the SDS-PAGE. c. Transfer the separated proteins to a PVDF membrane.
-
Immunodetection: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C. c. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again and then apply the ECL substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization. Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.
Neurotransmitter Release Assay from Synaptosomes
This assay evaluates the effect of this compound on the release of neurotransmitters, such as glutamate, from isolated nerve terminals (synaptosomes).
Materials:
-
Fresh brain tissue (e.g., rat cerebral cortex)
-
Sucrose (B13894) solutions of different molarities for gradient centrifugation
-
Synaptosome buffer (e.g., Krebs-Ringer buffer)
-
This compound stock solution (in DMSO)
-
Depolarizing agent (e.g., 4-aminopyridine (B3432731) or high KCl)
-
Assay to measure the neurotransmitter of interest (e.g., HPLC with electrochemical detection for glutamate)
Protocol:
-
Synaptosome Preparation: a. Homogenize the brain tissue in isotonic sucrose. b. Perform differential centrifugation to obtain a crude synaptosomal pellet (P2 fraction). c. Further purify the synaptosomes using a sucrose density gradient centrifugation. d. Resuspend the purified synaptosomes in a physiological buffer.
-
Pre-incubation with this compound: Pre-incubate the synaptosomes with various concentrations of this compound for a defined period (e.g., 10 minutes) at 37°C.[1]
-
Stimulation of Release: Stimulate neurotransmitter release by adding a depolarizing agent.
-
Sample Collection: After a short incubation period (e.g., 5 minutes), terminate the release by rapid centrifugation to pellet the synaptosomes. Collect the supernatant, which contains the released neurotransmitters.
-
Neurotransmitter Quantification: Measure the concentration of the neurotransmitter in the supernatant using a suitable analytical method.
-
Data Analysis: Compare the amount of neurotransmitter released in the presence of this compound to the control (vehicle-treated) samples. Express the data as a percentage of the control release.
References
- 1. cAMP-Glo™ Assay Protocol [promega.com]
- 2. benchchem.com [benchchem.com]
- 3. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In Vitro Measurement of [35S]-GTPyS Binding in CHO Cells Expressing the Human 5-HT1B Receptor [drugdiscoveryonline.com]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Recommended dosage and administration of AMN082 in mice.
These application notes provide a comprehensive guide for the administration of AMN082, a selective metabotropic glutamate (B1630785) receptor 7 (mGluR7) allosteric agonist, to mice for research purposes. The following sections detail recommended dosages, administration protocols, and the underlying signaling pathways.
Quantitative Data Summary
The dosage of this compound can vary depending on the research question, the mouse strain, and the administration route. The following table summarizes dosages cited in various studies.
| Administration Route | Dosage Range (mg/kg) | Mouse Strain | Notes | Reference |
| Oral Gavage (p.o.) | 1 - 6 | C57BL/6 | Dose-dependently increased plasma corticosterone. | [1][2] |
| Oral Gavage (p.o.) | 6 | C57BL/6 | Induced stress hormone increases. | [3] |
| Intraperitoneal (i.p.) | 1 | Wild-type (WT) and Fmr1 KO | Corrected repetitive behavior and protein synthesis abnormalities in a Fragile X syndrome model. | [4] |
| Intraperitoneal (i.p.) | 1.25 - 5.0 | Not Specified | Attenuated the development and expression of cocaine and morphine locomotor sensitization. | [3][5] |
| Intraperitoneal (i.p.) | 3 - 6 | Swiss mice | Produced anxiolytic-like effects. | [6] |
| Intraperitoneal (i.p.) | 5 | Swiss albino | Used to study the role of mGluR7 in analgesia. | [7] |
| Intraperitoneal (i.p.) | 10 | Not Specified | Did not impact locomotion in naive mice but suppressed acute cocaine- or morphine-induced hyperactivity. | [5] |
Experimental Protocols
Proper handling and technique are crucial for accurate and reproducible results. Below are detailed protocols for the oral and intraperitoneal administration of this compound in mice.
Oral gavage is a common method for administering precise doses of this compound. The compound is orally active and can cross the blood-brain barrier[1][8].
Materials:
-
This compound
-
Vehicle (e.g., sterile water, saline, or a suspension agent like 0.5% methylcellulose)
-
22-24 gauge gavage needle (1.5 inches with a rounded tip)[9]
-
1 ml syringe
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Accurately weigh the required amount of this compound.
-
Suspend or dissolve it in the chosen vehicle. Note: The specific vehicle for oral administration was not always detailed in the cited studies, but a common practice is to use a suspension agent for compounds that are not readily soluble in water.
-
-
Animal Preparation:
-
Weigh the mouse to determine the correct volume of the this compound solution to administer.
-
Gently restrain the mouse by scruffing the skin over the shoulders to immobilize the head and body[9].
-
-
Gavage Procedure:
-
Measure the appropriate length for gavage tube insertion by holding it alongside the mouse, from the tip of the nose to the last rib, and mark the tube[9][10].
-
Hold the mouse in an upright position.
-
Gently insert the gavage needle into the mouth, advancing it along the hard palate towards the back of the throat[9].
-
Allow the mouse to swallow the tube as you gently advance it into the esophagus. There should be no resistance. If resistance is felt, withdraw the tube and start again[9][10].
-
Once the tube is in place, dispense the this compound solution smoothly.
-
Gently remove the gavage needle.
-
-
Post-Procedure Monitoring:
Intraperitoneal injection is another effective route for systemic administration of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in normal saline[7])
-
25-30 gauge needle[11]
-
1 ml syringe
-
70% ethanol (B145695) or other disinfectant
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Prepare the this compound solution in a suitable vehicle, such as 0.5% methylcellulose in normal saline[7].
-
-
Animal Preparation:
-
Weigh the mouse to calculate the injection volume.
-
Properly restrain the mouse to expose the abdomen. The "three-finger" restraint method is recommended[11].
-
-
Injection Procedure:
-
Turn the restrained mouse so its head is facing downwards.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid injuring internal organs[11].
-
Disinfect the injection site with an alcohol wipe.
-
Insert the needle, bevel up, at a 30-45 degree angle[11].
-
Gently pull back the plunger to ensure no fluid enters the syringe (indicating you have not entered a blood vessel or organ).
-
Inject the solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Procedure Monitoring:
Visualizations: Signaling Pathways and Workflows
This compound acts as a positive allosteric modulator of the mGluR7 receptor. Its activation triggers a cascade of intracellular events.
Caption: this compound allosterically activates mGluR7, leading to Gi/o protein coupling and downstream effects.
The following diagram illustrates a typical workflow for an in vivo study using this compound.
Caption: A generalized workflow for in vivo experiments involving this compound administration in mice.
References
- 1. pnas.org [pnas.org]
- 2. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mGluR7 allosteric modulator this compound corrects protein synthesis and pathological phenotypes in FXS | EMBO Molecular Medicine [link.springer.com]
- 5. This compound, a metabotropic glutamate receptor 7 allosteric agonist, attenuates locomotor sensitization and cross-sensitization induced by cocaine and morphine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective activation of metabotropic G-protein-coupled glutamate 7 receptor elicits anxiolytic-like effects in mice by modulating GABAergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uni-regensburg.de [uni-regensburg.de]
- 9. uac.arizona.edu [uac.arizona.edu]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. uac.arizona.edu [uac.arizona.edu]
How to prepare AMN082 stock solutions for cell culture assays.
Application Note & Protocol
Introduction
AMN082 is a selective and orally active allosteric agonist for the metabotropic glutamate (B1630785) receptor 7 (mGluR7).[1][2][3] It is a valuable pharmacological tool for investigating the physiological and pathological roles of mGluR7 in the central nervous system.[2][4] this compound has been shown to potently inhibit cyclic AMP (cAMP) accumulation and stimulate GTPγS binding in cells expressing mGluR7, with EC50 values typically ranging from 64 to 290 nM.[1][2][5] Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in cell culture-based assays. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions.
Physicochemical Properties and Solubility
This compound is commonly supplied as a dihydrochloride (B599025) salt.[6][7] It is important to use the correct molecular weight, which includes the two hydrochloride molecules, for accurate molarity calculations.
| Property | Value | Source |
| Chemical Name | N,N′-Bis(diphenylmethyl)-1,2-ethanediamine dihydrochloride | [6] |
| Molecular Formula | C28H28N2 • 2HCl | [7] |
| Molecular Weight | 465.45 g/mol | [6][7] |
| Appearance | Crystalline solid | [7] |
| Solubility (DMSO) | 100 mM | [6][7] |
| Solubility (Ethanol) | 1 mM | [7] |
| Solubility (Water) | 2 mM (with gentle warming) | [6] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), a commonly used solvent for cell culture applications.
Materials:
-
This compound dihydrochloride powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass can be calculated using the following formula:
-
Mass (mg) = Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Mass (mg) = 10 mM x 1 mL x 465.45 g/mol / 1000 = 4.6545 mg
-
-
-
Weigh the this compound powder:
-
Using a calibrated analytical balance, carefully weigh out approximately 4.65 mg of this compound dihydrochloride powder and place it into a sterile microcentrifuge tube. Record the exact weight.
-
-
Add DMSO to the powder:
-
Based on the actual weight of the this compound powder, calculate the precise volume of DMSO required to achieve a 10 mM concentration.
-
Volume (mL) = (Mass (mg) / 465.45 g/mol ) / 10 mM
-
-
For example, if you weighed 5.0 mg of this compound:
-
Volume (mL) = (5.0 mg / 465.45 g/mol ) / 10 mM = 1.074 mL
-
-
Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the this compound:
-
Vortex the tube thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
-
-
Aliquot and Store:
-
Dispense the 10 mM this compound stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Working Dilutions for Cell Culture Assays
For cell culture experiments, the concentrated DMSO stock solution must be diluted to the final working concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.1-0.5%.
Example Dilution:
To prepare a 1 µM working solution of this compound in 10 mL of cell culture medium from a 10 mM stock:
-
Perform a serial dilution of the 10 mM stock solution. For example, dilute the 10 mM stock 1:100 in sterile DMSO or culture medium to obtain a 100 µM intermediate solution.
-
Add 100 µL of the 100 µM intermediate solution to 9.9 mL of cell culture medium to achieve a final concentration of 1 µM this compound. The final DMSO concentration in this example would be 0.1%.
Signaling Pathway of mGluR7 Activation by this compound
This compound acts as an allosteric agonist at the mGluR7 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically couples to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Signaling pathway of mGluR7 activation by this compound.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the key steps involved in the preparation of an this compound stock solution for use in cell culture assays.
Caption: Workflow for this compound stock solution preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A selective metabotropic glutamate receptor 7 agonist: activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The metabotropic glutamate receptor 7 allosteric modulator this compound: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMN 082 dihydrochloride | Glutamat Group III Receptors | Tocris Bioscience [tocris.com]
- 7. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Studying Fragile X Syndrome in Animal Models Using AMN082
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragile X syndrome (FXS) is the most common inherited cause of intellectual disability and autism spectrum disorder.[1][2][3] A key pathological feature of FXS is the loss of the fragile X messenger ribonucleoprotein (FMRP), which leads to excessive protein synthesis in the brain.[1][2][3] This dysregulation of protein production contributes to neuronal hyperexcitability and various behavioral abnormalities observed in FXS.[1][4][5] AMN082, a positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 7 (mGluR7), has emerged as a promising investigational tool for studying and potentially treating FXS.[1][2][6][7] this compound activates mGluR7, which in turn represses aberrant protein synthesis through the ERK1/2 and eIF4E signaling pathways.[1][2][4] This document provides detailed application notes and protocols for utilizing this compound in animal models of Fragile X syndrome, primarily focusing on the Fmr1 knockout (KO) mouse model.
Mechanism of Action of this compound in the Context of Fragile X Syndrome
This compound is a selective, orally active, and brain-penetrant allosteric agonist of mGluR7.[8][9] In the context of Fragile X syndrome, the activation of mGluR7 by this compound has been shown to counteract the excessive protein synthesis caused by the absence of FMRP.[1][4] The proposed signaling pathway is initiated by the activation of mGluR7, leading to the inhibition of ERK1/2 phosphorylation.[1][4] This, in turn, reduces the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E), a critical step in cap-dependent translation.[1][4] By downregulating this pathway, this compound effectively represses the overproduction of proteins, a core molecular defect in FXS.[1][4] This mechanism is independent of FMRP, offering a novel therapeutic avenue.[1][2]
Data Presentation: Summary of Quantitative Data
The following tables summarize the quantitative data from key experiments using this compound in Fmr1 KO mice.
Table 1: In Vivo Administration of this compound
| Parameter | Value | Animal Model | Purpose | Reference |
| Dosage | 1 mg/kg | 6-8 week old male WT and Fmr1 KO mice | In vivo protein synthesis assessment | [4] |
| Administration Route | Intraperitoneal (i.p.) injection | 6-8 week old male WT and Fmr1 KO mice | In vivo protein synthesis assessment | [4] |
| Dosage | 1 mg/kg | 3-week-old male Fmr1 KO mice | Audiogenic seizure susceptibility test | [4] |
| Administration Route | Intraperitoneal (i.p.) injection | 3-week-old male Fmr1 KO mice | Audiogenic seizure susceptibility test | [4] |
| Dosage | 1 mg/kg | 6-8 week old male WT and Fmr1 KO mice | Behavioral assays (Marble burying, Open field) | [4] |
| Administration Route | Intraperitoneal (i.p.) injection | 6-8 week old male WT and Fmr1 KO mice | Behavioral assays (Marble burying, Open field) | [4] |
Table 2: Summary of Behavioral and Cellular Assay Findings
| Assay | Animal Model | Treatment | Key Finding | Reference |
| Audiogenic Seizure | 3-week-old Fmr1 KO mice | This compound (1 mg/kg, i.p.) | Significantly reduced seizure scores compared to saline-treated controls. | [4] |
| Marble Burying Test | 6-8 week old Fmr1 KO mice | This compound (1 mg/kg, i.p.) | Corrected the increased marble burying behavior seen in Fmr1 KO mice. | [4] |
| Open Field Test | 6-8 week old WT and Fmr1 KO mice | This compound (1 mg/kg, i.p.) | No significant effect on locomotion or anxiety-like behavior. | [4] |
| Three-Chamber Social Interaction Test | 6-8 week old WT and Fmr1 KO mice | This compound | No significant effect on sociability. | [4] |
| Learning and Memory | Fmr1 KO mice | This compound | Improved learning and memory. | [1][6] |
| Neuronal Excitability | Fmr1 KO neurons | This compound (1 µM) | Reduced neuronal excitability. | [6] |
| Protein Synthesis | WT and Fmr1 KO neurons | This compound (1 µM) | Repressed protein synthesis in both genotypes. | [1][4] |
| In Vivo Protein Synthesis (Hippocampus) | 6-8 week old WT and Fmr1 KO mice | This compound (1 mg/kg, i.p.) | Reduced the elevated protein synthesis in the hippocampus of Fmr1 KO mice. | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Experimental Workflow for Behavioral Testing
1. Audiogenic Seizure (AGS) Susceptibility Test
-
Objective: To assess neuronal hyperexcitability in Fmr1 KO mice and the effect of this compound.
-
Animals: 3-week-old male Fmr1 KO mice.
-
Procedure:
-
Administer this compound (1 mg/kg, i.p.) or saline vehicle.
-
After 30 minutes, place the mouse in a sound-attenuating chamber.
-
Expose the mouse to a loud auditory stimulus (e.g., 110-120 dB) for a defined period (e.g., 2-3 minutes).
-
Observe and score the seizure response based on a standardized scale (e.g., 0 = no response, 1 = wild running, 2 = clonic seizure, 3 = tonic-clonic seizure, 4 = death).[10]
-
-
Data Analysis: Compare seizure scores between the this compound-treated and saline-treated groups using a non-parametric statistical test (e.g., Mann-Whitney U test).
2. Marble Burying Test
-
Objective: To measure repetitive and anxiety-like behavior.
-
Animals: 6-8 week old male WT and Fmr1 KO mice.
-
Procedure:
-
Prepare standard mouse cages with 5 cm of fresh bedding.
-
Evenly space 20 glass marbles on the surface of the bedding.[5][11]
-
Administer this compound (1 mg/kg, i.p.) or saline vehicle.
-
After 1 hour, place a single mouse in the cage.
-
Remove the mouse and count the number of marbles that are at least two-thirds buried.[5]
-
-
Data Analysis: Compare the number of buried marbles across genotypes and treatment groups using a two-way ANOVA.
3. Open Field Test
-
Objective: To assess locomotor activity and anxiety-like behavior.
-
Animals: 6-8 week old male WT and Fmr1 KO mice.
-
Procedure:
-
Use a square arena (e.g., 50 x 50 cm or 67 x 67 cm) with walls to prevent escape.[1][12]
-
Administer this compound (1 mg/kg, i.p.) or saline vehicle.
-
After 1 hour, place a single mouse in the center of the arena.
-
Allow the mouse to explore freely for a set duration (e.g., 5-20 minutes).[1][13]
-
Use an automated video tracking system to record and analyze movement.
-
-
Data Analysis: Key parameters to analyze include total distance traveled, time spent in the center versus the periphery of the arena, and immobile time. Compare these parameters across groups using a two-way ANOVA.
4. Three-Chamber Social Interaction Test
-
Objective: To evaluate sociability and preference for social novelty.
-
Animals: 6-8 week old male WT and Fmr1 KO mice.
-
Procedure:
-
Use a three-chambered apparatus with openings between the chambers.
-
Habituation Phase: Allow the test mouse to freely explore all three empty chambers for a set time (e.g., 10 minutes).
-
Sociability Phase: Place a novel mouse (stranger 1) in a wire cup in one of the side chambers and an empty wire cup in the other side chamber. Place the test mouse in the center chamber and allow it to explore all three chambers for a set time (e.g., 10 minutes).
-
Social Novelty Phase (Optional): Place a new novel mouse (stranger 2) in the previously empty wire cup. The test mouse now has a choice between the familiar mouse (stranger 1) and the novel mouse (stranger 2). Allow the mouse to explore for a set time (e.g., 10 minutes).
-
-
Data Analysis: Use an automated tracking system to measure the time spent in each chamber and the time spent sniffing each wire cup. Compare these measures to assess sociability and preference for social novelty.
5. In Vivo Protein Synthesis Assay (Puromycin Labeling)
-
Objective: To measure the rate of global protein synthesis in the brain.
-
Animals: 6-8 week old male WT and Fmr1 KO mice.
-
Procedure:
-
Administer this compound (1 mg/kg, i.p.) or saline vehicle.
-
After a set time (e.g., 1 hour), administer puromycin (B1679871) (e.g., 200 mg/kg, i.p.), an aminonucleoside antibiotic that incorporates into nascent polypeptide chains.[4]
-
After a short incubation period (e.g., 30 minutes to 1 hour), euthanize the mice and dissect the brain region of interest (e.g., hippocampus).
-
Prepare tissue lysates and perform a Western blot using an anti-puromycin antibody to detect puromycin-labeled proteins.
-
-
Data Analysis: Quantify the intensity of the puromycin signal on the Western blot to determine the relative rate of protein synthesis. Normalize to a loading control (e.g., actin or tubulin).
6. m7GTP Pull-Down Assay
-
Objective: To assess the formation of the eIF4F translation initiation complex.
-
Procedure:
-
Treat neuronal cultures with this compound or a vehicle control.
-
Lyse the cells in a suitable lysis buffer.
-
Incubate the cell lysates with m7GTP-agarose beads, which bind to the cap-binding protein eIF4E.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Perform a Western blot on the eluted proteins to detect eIF4E and its binding partner, eIF4G.
-
-
Data Analysis: Quantify the amount of eIF4G that is co-precipitated with eIF4E to assess the integrity of the eIF4F complex. A decrease in the eIF4E-eIF4G interaction indicates a repression of translation initiation.
Considerations and Limitations
-
Pharmacokinetics and Off-Target Effects: this compound is rapidly metabolized in vivo, and its major metabolite has been shown to have an affinity for monoamine transporters, including the serotonin (B10506) transporter (SERT).[14][15][16] Researchers should be aware of these potential off-target effects and consider appropriate controls, such as using mGluR7 knockout mice, to confirm the specificity of the observed effects.[16]
-
Bioavailability: The rapid breakdown of this compound in liver cells reduces its bioavailability, which may limit its use in chronic in vivo studies.[15]
-
Animal Strain and Age: The behavioral and physiological responses to this compound may vary depending on the mouse strain and age. It is important to use age- and sex-matched littermate controls for all experiments.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of mGluR7 in the pathophysiology of Fragile X syndrome. By repressing the excessive protein synthesis that is a hallmark of the disorder, this compound can ameliorate several key phenotypes in Fmr1 KO mice, including neuronal hyperexcitability, repetitive behaviors, and cognitive deficits.[1][6][7][17] The protocols outlined in this document provide a framework for researchers to utilize this compound to further explore the molecular mechanisms of FXS and to evaluate the therapeutic potential of targeting the mGluR7 pathway. Careful consideration of the compound's pharmacokinetic properties and potential off-target effects is essential for the rigorous interpretation of experimental results.
References
- 1. Open field test for mice [protocols.io]
- 2. anilocus.com [anilocus.com]
- 3. Automated Three-Chambered Social Approach Task for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Marble burying test [bio-protocol.org]
- 5. Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mGluR7 allosteric modulator this compound corrects protein synthesis and pathological phenotypes in FXS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mGluR7 allosteric modulator this compound corrects protein synthesis and pathological phenotypes in FXS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Audiogenic Seizures in the Fmr1 Knock-Out Mouse Are Induced by Fmr1 Deletion in Subcortical, VGlut2-Expressing Excitatory Neurons and Require Deletion in the Inferior Colliculus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mmpc.org [mmpc.org]
- 12. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 13. anilocus.com [anilocus.com]
- 14. The metabotropic glutamate receptor 7 allosteric modulator this compound: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mGluR7 allosteric modulator this compound corrects protein synthesis and pathological phenotypes in FXS | EMBO Molecular Medicine [link.springer.com]
- 16. Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mGluR7 allosteric modulator this compound corrects protein synthesis and pathological phenotypes in FXS | EMBO Molecular Medicine [link.springer.com]
Application of AMN082 in Parkinson's Disease Research: A Detailed Overview
Introduction
AMN082, a potent and selective allosteric agonist of the metabotropic glutamate (B1630785) receptor 7 (mGluR7), has emerged as a valuable pharmacological tool in neuroscience research. Its ability to penetrate the blood-brain barrier and modulate glutamatergic neurotransmission has prompted investigations into its therapeutic potential for various neurological and psychiatric disorders, including Parkinson's disease (PD). This document provides detailed application notes and protocols for researchers utilizing this compound in the context of PD research, with a focus on its mechanism of action, preclinical efficacy, and key experimental methodologies.
Mechanism of Action
This compound acts as a positive allosteric modulator and direct agonist at the mGluR7 receptor, a G-protein coupled receptor predominantly located on presynaptic terminals.[1] Activation of mGluR7 by this compound is coupled to inhibitory Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade ultimately modulates neurotransmitter release. In the context of the basal ganglia circuitry relevant to Parkinson's disease, activation of mGluR7 can influence the release of both glutamate and GABA.[2]
A critical consideration when using this compound in in vivo studies is its rapid metabolism into the major metabolite, N-benzhydrylethane-1,2-diamine (Met-1). This metabolite has been shown to have off-target effects, notably binding to monoamine transporters such as the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET). Therefore, attributing the in vivo effects of this compound solely to mGluR7 activation requires careful interpretation and control experiments.
Data Presentation
The following tables summarize the key quantitative data for this compound and its primary metabolite.
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Value | Species/Model | Reference |
| EC₅₀ (cAMP inhibition) | 64-290 nM | Transfected mammalian cells expressing mGluR7 | [1] |
| Effective Systemic Dose (anti-cataleptic effect) | 1 and 3 mg/kg | Rat (Haloperidol-induced catalepsy) | [3] |
| Effective Local Striatal Dose (anti-cataleptic effect) | 2.5 and 7.5 pmol/0.5 µl/side | Rat (Haloperidol-induced catalepsy) | [3] |
| Effective Local Substantia Nigra pars reticulata Dose (anti-cataleptic effect) | 25 and 75 pmol/0.5 µl/side | Rat (Haloperidol-induced catalepsy) | [3] |
Table 2: Pharmacokinetic and Off-Target Profile of this compound and its Metabolite (Met-1)
| Compound | Parameter | Value | Species | Reference |
| This compound | Metabolism | Rapid (t½ < 1 min in liver microsomes) | Rat | |
| Brain Penetration | Yes | [1] | ||
| Off-Target Affinity (NET) | 1385 nM (Ki) | |||
| Met-1 | Off-Target Affinity (SERT) | 323 nM (Ki) | ||
| Off-Target Affinity (DAT) | 3020 nM (Ki) | |||
| Off-Target Affinity (NET) | 3410 nM (Ki) |
Experimental Protocols
Haloperidol-Induced Catalepsy in Rats
This model is used to assess the potential of compounds to alleviate parkinsonian-like motor symptoms, specifically catalepsy.
Materials:
-
Male Wistar rats (200-250 g)
-
Haloperidol (B65202) solution (e.g., 0.25 mg/kg, dissolved in saline with a drop of glacial acetic acid, then neutralized)
-
This compound solution (e.g., 1 or 3 mg/kg, dissolved in saline or other appropriate vehicle)
-
Catalepsy bar (horizontal bar, approximately 1 cm in diameter, raised 9 cm from the surface)
-
Stopwatch
Procedure:
-
Administer this compound (or vehicle control) via the desired route (e.g., intraperitoneally, i.p.).
-
After a specific pretreatment time (e.g., 30 minutes), administer haloperidol (i.p.) to induce catalepsy.
-
At set time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws on the horizontal bar.
-
Start the stopwatch and measure the time it takes for the rat to remove both forepaws from the bar (descent latency).
-
A cut-off time (e.g., 180 seconds) should be established. If the rat remains on the bar for the entire cut-off period, record the maximum time.
-
Compare the descent latencies between the this compound-treated and vehicle-treated groups. A significant reduction in descent latency in the this compound group indicates an anti-cataleptic effect.[3]
Assessment of Neuroprotection in the 6-OHDA Rat Model of Parkinson's Disease
The 6-hydroxydopamine (6-OHDA) model is a widely used neurotoxin-based model to study the degeneration of dopaminergic neurons, a key pathological feature of Parkinson's disease.[4]
Materials:
-
Male Sprague-Dawley or Wistar rats (220-280 g)
-
6-hydroxydopamine hydrochloride (dissolved in 0.9% saline containing 0.02% ascorbic acid to prevent oxidation)
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe
-
This compound solution
-
Tissue processing reagents for immunohistochemistry (e.g., anti-tyrosine hydroxylase antibody) and HPLC analysis.
Procedure:
-
Stereotaxic Surgery: Anesthetize the rat and place it in the stereotaxic apparatus. Infuse 6-OHDA unilaterally into the medial forebrain bundle or the striatum to induce a lesion of the nigrostriatal pathway.[5]
-
This compound Treatment: Administer this compound or vehicle according to the desired treatment regimen (e.g., pre-treatment, post-treatment, or chronic administration). Dosing can be systemic (e.g., i.p.) or local (e.g., intracerebral infusion).
-
Behavioral Assessment: At various time points post-lesion (e.g., 2-4 weeks), assess motor deficits using tests such as the apomorphine- or amphetamine-induced rotation test, cylinder test for forelimb asymmetry, or the stepping test.
-
Neurochemical and Histological Analysis: At the end of the study, sacrifice the animals and collect brain tissue.
-
Immunohistochemistry: Process brain sections for tyrosine hydroxylase (TH) staining to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum. Neuroprotection is indicated by a significant preservation of TH-positive cells in the this compound-treated group compared to the vehicle-treated lesion group.
-
HPLC: Analyze striatal tissue for dopamine and its metabolites (DOPAC and HVA) content. Neuroprotection is demonstrated by a significant attenuation of the 6-OHDA-induced dopamine depletion in the this compound-treated group.
-
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathway of this compound via the mGluR7 receptor.
Experimental Workflow
Caption: Workflow for the haloperidol-induced catalepsy experiment.
Logical Relationships
Caption: Logical relationship of this compound's application and limitations in PD research.
References
- 1. A selective metabotropic glutamate receptor 7 agonist: activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Modulation of Pain by Metabotropic Glutamate Receptors 7 and 8 in the Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contribution of the mGluR7 receptor to antiparkinsonian-like effects in rats: a behavioral study with the selective agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. conductscience.com [conductscience.com]
- 5. spandidos-publications.com [spandidos-publications.com]
AMN082 Treatment Protocols for Rodent Behavioral Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of AMN082, a selective metabotropic glutamate (B1630785) receptor 7 (mGluR7) allosteric agonist, in rodent behavioral studies. This document outlines common treatment paradigms, summarizes quantitative data from key studies, and offers step-by-step methodologies for essential behavioral assays.
Introduction to this compound
This compound is a potent, selective, orally active, and brain-penetrant allosteric agonist of the mGluR7.[1] It activates the receptor at a site distinct from the glutamate binding site, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[1] this compound has been instrumental in elucidating the role of mGluR7 in various physiological and pathological processes, including stress, anxiety, depression, and addiction.[2][3][4]
Data Presentation: this compound Treatment Parameters in Rodent Behavioral Studies
The following tables summarize quantitative data from various studies that have utilized this compound to modulate rodent behavior. These tables provide a comparative overview of dosages, administration routes, rodent species/strains, and the behavioral tests conducted.
Table 1: this compound Treatment Protocols in Mice
| Species/Strain | Dosage (mg/kg) | Route of Administration | Behavioral Test(s) | Key Findings | Reference(s) |
| Swiss Mice | 1.25, 2.5, 5.0 | i.p. | Locomotor Sensitization (Cocaine, Morphine) | Attenuated the expression and induction of locomotor sensitization. | [1][4] |
| C57BL/6 | 1, 6 | p.o. | Stress-Induced Hormone Secretion | Increased plasma corticosterone (B1669441) and ACTH levels in an mGluR7-dependent manner. | [5] |
| Fmr1 KO Mice | 1 | i.p. | Marble Burying, Learning and Memory Tasks | Reduced repetitive behavior and improved learning and memory. | [6][7] |
| C57BL/6 | 10 | i.p. | Alcohol Self-Administration | Reduced alcohol self-administration, but also decreased sucrose (B13894) self-administration and locomotion. | [2] |
Table 2: this compound Treatment Protocols in Rats
| Species/Strain | Dosage (mg/kg) | Route of Administration | Behavioral Test(s) | Key Findings | Reference(s) |
| Wistar Rats | 0.5, 1, 2, 5, 10 | i.p. | Pentylenetetrazol (PTZ)-induced Seizures | Exhibited mixed anti- and proconvulsant effects; induced tremor at higher doses. | [8] |
| Sprague-Dawley | 3, 10, 20 | i.p. | Microdialysis (Nucleus Accumbens) | Decreased extracellular GABA and increased extracellular glutamate, with no effect on dopamine. | [3] |
| Wistar Rats | 5, 10, 20 | i.p. | Alcohol Consumption and Preference | Decreased ethanol (B145695) consumption and preference without affecting total fluid intake or taste preference. | [9][10] |
| Neonatal Maternally Separated Rats | 3, 10 | i.p. | Visceral Hypersensitivity | Attenuated visceral hypersensitivity. | [11] |
Signaling Pathway of this compound
This compound acts as a positive allosteric modulator of the mGluR7, a Gi/o-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Furthermore, studies have shown that this compound can modulate downstream signaling cascades, including the ERK1/2 and eIF4E pathways, which are involved in protein synthesis and neuronal excitability.[7][12]
Experimental Workflow for a Typical Rodent Behavioral Study with this compound
The following diagram illustrates a general workflow for conducting a rodent behavioral study involving this compound treatment.
Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test is a widely used rodent behavioral assay to assess antidepressant-like activity. The test is based on the observation that rodents, when placed in an inescapable cylinder of water, will eventually cease escape-oriented behaviors and adopt an immobile posture.
Materials:
-
Cylindrical container (for mice: 20 cm diameter, 30 cm height; for rats: 20 cm diameter, 40-50 cm height)
-
Water (23-25°C)
-
Video recording equipment
-
Stopwatch
-
Dry towels or warming lamp
Procedure:
-
Fill the cylinder with water to a depth where the rodent cannot touch the bottom with its hind paws or tail (typically 10-15 cm for mice, 30 cm for rats).[13][14]
-
Gently place the animal into the water.
-
The test duration is typically 6 minutes.[13]
-
Behavior is often recorded, and the last 4 minutes of the test are scored for immobility time.[15] Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
At the end of the test, remove the animal from the water, dry it thoroughly with a towel, and place it in a clean, dry cage under a warming lamp for a short period before returning it to its home cage.[14]
-
This compound or vehicle is typically administered 30-60 minutes before the test.
Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral paradigm for screening potential antidepressant drugs in mice. The test is based on the principle that mice subjected to the short-term, inescapable stress of being suspended by their tail will develop an immobile posture.
Materials:
-
Tail suspension apparatus (a horizontal bar raised above a surface)
-
Adhesive tape
-
Video recording equipment
-
Stopwatch
Procedure:
-
Secure a piece of adhesive tape approximately 1-2 cm from the tip of the mouse's tail.[16][17][18]
-
Suspend the mouse by its tail from the horizontal bar. The mouse should be high enough that it cannot reach any surfaces.[16][19]
-
A trained observer or automated video tracking software records the total duration of immobility during the test period. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.[17][18]
-
At the end of the test, gently remove the mouse from the suspension and return it to its home cage.
-
This compound or vehicle is typically administered 30-60 minutes before the test.
Novelty-Suppressed Feeding (NSF) Test
The Novelty-Suppressed Feeding test is used to assess anxiety-like behavior in rodents. The test is based on the conflict between the drive to eat and the fear of a novel, brightly lit environment.
Materials:
-
Open field arena (e.g., a 50 x 50 cm box with 40 cm high walls)
-
A small, familiar food pellet (e.g., a piece of their home cage chow or a palatable treat)
-
White noise generator or fan to mask external sounds
-
Bright, even illumination
-
Stopwatch
Procedure:
-
Food deprive the rodents for 18-24 hours prior to the test, with free access to water.[20]
-
On the day of the test, place a single food pellet on a small piece of white paper in the center of the open field arena.
-
Gently place the animal in a corner of the arena.
-
Start the stopwatch and measure the latency to begin eating. Eating is defined as the animal biting the food pellet.
-
The test is typically run for a maximum of 5-10 minutes.[21] If the animal has not eaten within the allotted time, a maximum latency score is assigned.
-
Immediately after the test, return the animal to its home cage and measure the amount of food consumed in a familiar environment over a short period (e.g., 5 minutes) to control for potential effects of the treatment on appetite.[20]
-
This compound or vehicle is typically administered 30-60 minutes before the test.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Metabotropic Glutamate Receptor 7 (mGluR7) Allosteric Agonist this compound Modulates Nucleus Accumbens GABA and Glutamate, but not Dopamine, in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a metabotropic glutamate receptor 7 allosteric agonist, attenuates locomotor sensitization and cross-sensitization induced by cocaine and morphine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mGluR7 allosteric modulator this compound corrects protein synthesis and pathological phenotypes in FXS | EMBO Molecular Medicine [link.springer.com]
- 7. mGluR7 allosteric modulator this compound corrects protein synthesis and pathological phenotypes in FXS | EMBO Molecular Medicine [link.springer.com]
- 8. AMN 082, an agonist of mGluR7, exhibits mixed anti- and proconvulsant effects in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uni-regensburg.de [uni-regensburg.de]
- 10. Pharmacological modulation of mGluR7 with this compound and MMPIP exerts specific influences on alcohol consumption and preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. mGluR7 allosteric modulator this compound corrects protein synthesis and pathological phenotypes in FXS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jove.com [jove.com]
- 14. animal.research.wvu.edu [animal.research.wvu.edu]
- 15. researchgate.net [researchgate.net]
- 16. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. The Tail Suspension Test [jove.com]
- 20. samuelslab.com [samuelslab.com]
- 21. research-support.uq.edu.au [research-support.uq.edu.au]
In vivo Delivery of AMN082: A Comparative Analysis of Oral Gavage and Intraperitoneal Injection
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed comparison of two common in vivo delivery methods for the mGluR7 positive allosteric modulator, AMN082: oral gavage (P.O.) and intraperitoneal (I.P.) injection. We present a summary of available pharmacokinetic data, detailed experimental protocols for both administration routes in rodents, and visualizations of the experimental workflow and the compound's signaling pathway. These application notes are intended to assist researchers in selecting the appropriate delivery method for their preclinical studies and to provide standardized protocols for in vivo experiments involving this compound.
Introduction
This compound is a selective, orally active, and brain-penetrant positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 7 (mGluR7).[1][2] It is a valuable tool for investigating the role of mGluR7 in various physiological and pathological processes, including neurological and psychiatric disorders. The choice of in vivo delivery method is critical for obtaining reliable and reproducible experimental results. Oral gavage and intraperitoneal injection are two of the most frequently used methods for administering compounds in preclinical rodent models. This document aims to provide a comprehensive guide to the use of both methods for the delivery of this compound, highlighting the key differences in their pharmacokinetic profiles and experimental procedures.
Data Presentation: Pharmacokinetic and Dosing Comparison
| Parameter | Oral Gavage (P.O.) | Intraperitoneal Injection (I.P.) | Species | Reference |
| Typical Dosage Range | 1 - 10 mg/kg | 0.5 - 10 mg/kg | Mouse, Rat | [5][6][7][8] |
| Brain Concentration | 0.29 µmol/kg (1 hour post-dose) | Low µM range (15-60 min post-dose) | Rat | [5][6] |
| Brain Concentration | 0.62 µmol/kg (1 hour post-dose) | Not explicitly stated | Mouse | [5] |
| Time to Peak Brain Concentration (Tmax) | Likely > 1 hour | ~30 minutes | Rat | [6] |
| Metabolism | Rapidly metabolized (t1/2 < 1 min in rat liver microsomes) | Rapidly metabolized | Rat | [9] |
Note on Metabolism: this compound is known to be rapidly metabolized into its major metabolite, N-benzhydrylethane-1,2-diamine (Met-1).[9] This metabolite has its own pharmacological activity, including affinity for monoamine transporters, which should be considered when interpreting in vivo data.[9]
Experimental Protocols
The following are detailed protocols for the administration of this compound via oral gavage and intraperitoneal injection in mice. These protocols are based on standard laboratory procedures and should be adapted to the specific requirements of the experimental design and institutional guidelines.
Oral Gavage Administration of this compound
Objective: To administer a precise dose of this compound directly into the stomach of a mouse.
Materials:
-
This compound solution (e.g., suspended in 0.5% methylcellulose)
-
Appropriately sized oral gavage needle (20-22 gauge, 1.5-2 inches with a ball tip for adult mice)
-
1 mL syringe
-
Animal scale
-
70% ethanol (B145695) for disinfection
Procedure:
-
Preparation:
-
Accurately weigh the mouse to calculate the correct volume of this compound solution to be administered.
-
Prepare the this compound solution to the desired concentration. Ensure it is well-suspended before each administration.
-
Draw the calculated volume of the solution into the syringe and attach the gavage needle.
-
-
Animal Restraint:
-
Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent biting. The body of the mouse should be supported.
-
-
Gavage Needle Insertion:
-
With the mouse in a vertical position, gently insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Carefully advance the needle along the roof of the mouth towards the esophagus. The mouse will often swallow, facilitating the passage of the needle.
-
Crucially, if any resistance is met, do not force the needle. This may indicate entry into the trachea. Withdraw the needle and restart the procedure.
-
-
Administration:
-
Once the needle is correctly positioned in the esophagus and has advanced into the stomach (the pre-measured length of the needle should be a guide), slowly depress the syringe plunger to deliver the solution.
-
-
Post-Administration:
-
Gently withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.
-
Intraperitoneal Injection of this compound
Objective: To administer this compound into the peritoneal cavity of a mouse for rapid systemic absorption.
Materials:
-
This compound solution (e.g., dissolved in saline or 0.5% methylcellulose)
-
25-27 gauge needle
-
1 mL syringe
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Preparation:
-
Weigh the mouse to determine the correct injection volume.
-
Prepare the this compound solution and draw the calculated volume into the syringe.
-
-
Animal Restraint:
-
Restrain the mouse by scruffing the neck and back.
-
Gently tilt the mouse to a supine or slightly tilted position, so the abdomen is accessible and the internal organs move away from the injection site.
-
-
Injection Site Identification:
-
The preferred injection site is the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.
-
-
Injection:
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the peritoneum.
-
Gently aspirate by pulling back on the syringe plunger to ensure no blood or urine is drawn, which would indicate improper needle placement.
-
If the aspiration is clear, slowly inject the solution.
-
-
Post-Injection:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Visualizations
Signaling Pathway of this compound
This compound acts as a positive allosteric modulator of the mGluR7 receptor. This receptor is a Gi/o-coupled G-protein coupled receptor (GPCR). Activation of mGluR7 by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA) and ultimately influences ion channel function and neurotransmitter release.
Experimental Workflow: Comparing Delivery Methods
The following diagram illustrates a typical experimental workflow for comparing the in vivo effects of this compound administered via oral gavage versus intraperitoneal injection.
Discussion and Recommendations
The choice between oral gavage and intraperitoneal injection for the in vivo delivery of this compound depends on the specific aims of the study.
-
Oral Gavage is the preferred route when the study aims to mimic the clinical route of administration for orally available drugs. It is essential for studies investigating oral bioavailability and first-pass metabolism. However, this method can be more stressful for the animals if not performed correctly and may lead to greater variability in absorption.
-
Intraperitoneal Injection is often chosen for its rapid and more complete absorption, leading to higher bioavailability and a faster onset of action.[3][4] This route is suitable for proof-of-concept studies where achieving a rapid and consistent systemic exposure is the primary goal. It is also technically less challenging than oral gavage.
Given the rapid metabolism of this compound, the timing of sample collection for pharmacokinetic analysis and the window for behavioral or pharmacodynamic assessments are critical for both administration routes. For intraperitoneal injection, the peak effect is likely to be observed within 30-60 minutes, while for oral administration, the onset of action may be delayed.
Conclusion
Both oral gavage and intraperitoneal injection are viable methods for the in vivo administration of this compound. The selection of the appropriate route should be a deliberate decision based on the scientific question being addressed. By providing standardized protocols and summarizing the available pharmacokinetic data, this document aims to enhance the reproducibility and comparability of in vivo studies involving this compound. Researchers are encouraged to carefully consider the advantages and disadvantages of each method in the context of their experimental design.
References
- 1. A selective metabotropic glutamate receptor 7 agonist: activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison between intraperitoneal and oral methylphenidate administration: A microdialysis and locomotor activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uni-regensburg.de [uni-regensburg.de]
- 7. AMN 082, an agonist of mGluR7, exhibits mixed anti- and proconvulsant effects in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a metabotropic glutamate receptor 7 allosteric agonist, attenuates locomotor sensitization and cross-sensitization induced by cocaine and morphine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The metabotropic glutamate receptor 7 allosteric modulator this compound: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring AMN082 Efficacy Using cAMP Accumulation Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMN082 is a selective, orally active, and brain-penetrant allosteric agonist of the metabotropic glutamate (B1630785) receptor 7 (mGluR7).[1][2] Its efficacy is often determined by its ability to modulate intracellular signaling cascades, most notably the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) accumulation. This document provides detailed application notes and protocols for measuring the efficacy of this compound using a forskolin-stimulated cAMP accumulation assay.
Activation of mGluR7, a Gαi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, the enzyme responsible for synthesizing cAMP from ATP.[3][4] Therefore, a reduction in intracellular cAMP levels in response to this compound serves as a direct measure of its agonistic activity at the mGluR7 receptor.
Signaling Pathway
The activation of mGluR7 by an allosteric agonist like this compound initiates an intracellular signaling cascade that results in the inhibition of cAMP production. The key steps are outlined in the diagram below.
Quantitative Data Summary
The potency of this compound in inhibiting cAMP accumulation is typically quantified by its half-maximal effective concentration (EC50). The following table summarizes reported EC50 values for this compound in various studies.
| Cell Line Expressing mGluR7 | Assay Condition | Reported EC50 (nM) | Reference |
| Transfected Mammalian Cells | Forskolin-stimulated cAMP accumulation | 64 - 290 | [1] |
| CHO cells stably expressing human mGluR7b | Forskolin-stimulated cAMP accumulation | 64 ± 32 | [5] |
Experimental Protocols
This section provides a detailed protocol for a cell-based, forskolin-stimulated cAMP accumulation assay to determine the efficacy of this compound. This assay is suitable for high-throughput screening and pharmacological characterization.
Materials and Reagents
-
Cell Line: A mammalian cell line stably expressing the human mGluR7 receptor (e.g., CHO-K1, HEK293).
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with calcium and magnesium, supplemented with a phosphodiesterase inhibitor such as 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO.
-
Forskolin Stock Solution: Prepare a stock solution in DMSO. The final concentration used will need to be optimized to stimulate a submaximal level of cAMP accumulation.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, ELISA, or GloSensor-based assays).
-
Microplates: 96- or 384-well white opaque plates suitable for luminescence or fluorescence detection.
Experimental Workflow Diagram
Step-by-Step Protocol
-
Cell Culture and Seeding:
-
Culture the mGluR7-expressing cells in their appropriate growth medium until they reach approximately 80-90% confluency.
-
Harvest the cells and determine the cell density.
-
Seed the cells into a 96- or 384-well microplate at a pre-determined optimal density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in the assay buffer. The concentration range should be chosen to generate a full dose-response curve (e.g., from 1 pM to 10 µM).
-
Prepare a solution of forskolin in the assay buffer at a concentration that elicits a submaximal cAMP response (typically determined during assay development).
-
-
Assay Procedure:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with assay buffer.
-
Add the serially diluted this compound to the respective wells and pre-incubate for 15-30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
Following the pre-incubation, add the forskolin solution to all wells except for the basal control wells (which receive only assay buffer).
-
Incubate the plate for an additional 15-30 minutes at 37°C to allow for cAMP accumulation.
-
-
cAMP Detection:
-
Following the incubation, lyse the cells and perform the cAMP detection according to the manufacturer's instructions of the chosen cAMP assay kit. This typically involves adding a lysis buffer followed by the detection reagents.
-
Incubate the plate for the recommended time to allow for the detection signal to develop.
-
-
Data Acquisition and Analysis:
-
Read the plate on a microplate reader compatible with the chosen detection technology (e.g., luminometer, fluorometer).
-
The data for the inhibition of forskolin-stimulated cAMP accumulation by this compound should be normalized. The 100% inhibition level is typically set by the basal cAMP level (no forskolin), and the 0% inhibition level is set by the forskolin-stimulated level in the absence of this compound.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that produces 50% of its maximal inhibitory effect.
-
Troubleshooting and Assay Optimization
| Issue | Possible Cause | Suggested Solution |
| High well-to-well variability | Inconsistent cell seeding | Ensure a homogenous cell suspension and use appropriate pipetting techniques. |
| Edge effects in the microplate | Avoid using the outer wells or fill them with buffer to maintain humidity. | |
| Low signal-to-background ratio | Suboptimal forskolin concentration | Perform a forskolin dose-response curve to determine the optimal concentration for stimulation. |
| Low receptor expression | Use a cell line with higher mGluR7 expression or optimize transfection conditions. | |
| Incomplete dose-response curve | Inappropriate this compound concentration range | Widen the range of this compound concentrations tested. |
| This compound solubility issues | Ensure this compound is fully dissolved in the stock solution and assay buffer. |
Conclusion
The cAMP accumulation assay is a robust and reliable method for quantifying the efficacy of this compound as an mGluR7 agonist.[1][2][5] By following the detailed protocols and considering the optimization parameters outlined in these application notes, researchers can accurately determine the potency of this compound and other mGluR7 modulators, facilitating drug discovery and development efforts in this area. It is important to note that while this compound demonstrates in vitro agonist activity at mGluR7, its in vivo effects may be more complex due to rapid metabolism.[6] Therefore, interpreting in vivo data should be done with consideration of its pharmacokinetic profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases [frontiersin.org]
- 5. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The metabotropic glutamate receptor 7 allosteric modulator this compound: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing AMN082 G-protein Coupling at mGluR7 using GTPγS Binding Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMN082 is a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 7 (mGluR7), a presynaptic G-protein coupled receptor (GPCR) that plays a crucial role in the modulation of neurotransmission.[1][2][3] As an allosteric agonist, this compound binds to a site on the receptor distinct from the orthosteric glutamate binding site, directly activating receptor signaling.[3][[“]] This activation is primarily mediated through coupling to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[[“]][[“]][6] A key functional assay to characterize the agonist activity of compounds like this compound at Gi/o-coupled receptors is the GTPγS binding assay. This assay measures the initial step in G-protein activation: the exchange of GDP for GTP on the Gα subunit. By using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, the activation state can be trapped and quantified, providing a direct measure of receptor-mediated G-protein coupling.[7][8]
These application notes provide a detailed protocol for utilizing the GTPγS binding assay to assess the G-protein coupling of mGluR7 in response to this compound.
Signaling Pathway of mGluR7 Activation
The mGluR7 receptor is predominantly located on presynaptic terminals, where it acts as an autoreceptor or heteroreceptor to regulate the release of neurotransmitters like glutamate and GABA.[1][9] Upon activation by an agonist such as this compound, mGluR7 undergoes a conformational change that facilitates its interaction with and activation of heterotrimeric Gi/o proteins. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit, now bound to GTP, inhibits adenylyl cyclase, reducing cAMP production. The Gβγ subunits can also modulate the activity of various downstream effectors, including ion channels.[[“]][10]
Quantitative Data Presentation
The potency and efficacy of this compound in stimulating G-protein coupling at mGluR7 can be quantified using the GTPγS binding assay. The key parameters derived from concentration-response curves are the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response observed).
| Compound | Receptor | Assay | EC₅₀ (nM) | Efficacy | Cell Type | Reference |
| This compound | mGluR7 | GTPγS Binding | 64 - 290 | Stimulates GTPγS binding | Transfected mammalian cells | [2][3][11][12][13][14] |
| This compound | mGluR7 | cAMP Accumulation Inhibition | 64 - 290 | Potently inhibits cAMP accumulation | Transfected mammalian cells | [2][3][11][13][14] |
Experimental Protocols
Objective
To determine the potency and efficacy of this compound in stimulating [³⁵S]GTPγS binding to membranes prepared from cells expressing the human mGluR7 receptor.
Materials
-
Cell Culture: CHO or HEK293 cells stably expressing human mGluR7.
-
Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, and protease inhibitors.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
[³⁵S]GTPγS: (Specific activity >1000 Ci/mmol).
-
Guanosine Diphosphate (GDP):
-
This compound:
-
Non-specific Binding Control: Unlabeled GTPγS or GTP.
-
Scintillation Cocktail:
-
96-well Filter Plates: (e.g., Millipore Multiscreen).
-
Vacuum Manifold:
-
Microplate Scintillation Counter:
Experimental Workflow Diagram
Step-by-Step Protocol
1. Membrane Preparation: a. Culture CHO or HEK293 cells stably expressing human mGluR7 to confluency. b. Harvest the cells by scraping and centrifuge at 500 x g for 5 minutes at 4°C. c. Wash the cell pellet with ice-cold PBS and centrifuge again. d. Resuspend the pellet in ice-cold membrane preparation buffer and homogenize using a Polytron homogenizer. e. Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C. f. Discard the supernatant and resuspend the pellet in fresh membrane preparation buffer. g. Centrifuge again at 48,000 x g for 20 minutes at 4°C. h. Resuspend the final membrane pellet in assay buffer, determine the protein concentration (e.g., using a BCA assay), and store aliquots at -80°C until use.
2. GTPγS Binding Assay: a. Thaw the membrane preparation on ice. b. Prepare serial dilutions of this compound in the assay buffer. c. In a 96-well plate, add the following in order: i. 50 µL of assay buffer or this compound at various concentrations. ii. 20 µL of GDP (final concentration typically 10-30 µM). iii. 20 µL of the membrane preparation (5-20 µg of protein per well). d. Pre-incubate the plate for 15-20 minutes at 30°C. e. Initiate the binding reaction by adding 10 µL of [³⁵S]GTPγS (final concentration 0.1-0.5 nM). f. Incubate the plate for 60 minutes at 30°C with gentle shaking. g. Terminate the assay by rapid filtration through the 96-well filter plates using a vacuum manifold. h. Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4). i. Dry the filter plates completely. j. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
3. Data Analysis: a. Determine non-specific binding from wells containing an excess of unlabeled GTPγS. b. Subtract non-specific binding from all other values to obtain specific binding. c. Basal binding is the specific binding in the absence of any agonist. d. Plot the specific binding as a function of the log concentration of this compound. e. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the EC₅₀ and Eₘₐₓ values.
Conclusion
The GTPγS binding assay is a robust and direct method for characterizing the functional activity of this compound at the mGluR7 receptor. It provides quantitative measures of potency and efficacy, which are essential for drug discovery and development. The detailed protocol provided herein serves as a comprehensive guide for researchers to reliably assess the G-protein coupling of mGluR7 in response to this compound and other potential modulators.
References
- 1. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. consensus.app [consensus.app]
- 5. consensus.app [consensus.app]
- 6. mGluR7 allosteric modulator this compound corrects protein synthesis and pathological phenotypes in FXS | EMBO Molecular Medicine [link.springer.com]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. Metabotropic Glutamate Receptor 7 (mGluR7) as a Target for the Treatment of Psychostimulant Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Metabotropic Glutamate Receptor 7 (mGluR7) Allosteric Agonist this compound Modulates Nucleus Accumbens GABA and Glutamate, but not Dopamine, in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A selective metabotropic glutamate receptor 7 agonist: activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AMN 082 dihydrochloride | Glutamat Group III Receptors | Tocris Bioscience [tocris.com]
Troubleshooting & Optimization
AMN082 Technical Support Center: Troubleshooting Solubility and Stability in Experimental Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the solubility and stability of AMN082, a selective allosteric agonist of the metabotropic glutamate (B1630785) receptor 7 (mGluR7). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or N,N'-dibenzhydrylethane-1,2-diamine dihydrochloride (B599025), is a selective, orally active, and brain-penetrant allosteric agonist for the metabotropic glutamate receptor 7 (mGluR7).[1] It activates the receptor by binding to a site within the transmembrane domain, distinct from the glutamate binding site.[1] This activation of mGluR7, a Gαi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][2]
Q2: What are the recommended solvents for preparing this compound stock solutions?
This compound dihydrochloride is highly soluble in dimethyl sulfoxide (B87167) (DMSO), with a maximum concentration of 100 mM (46.55 mg/mL).[3] It has limited solubility in water, reaching up to 2 mM (0.93 mg/mL) with gentle warming.[3] For most in vitro experiments, preparing a high-concentration stock solution in DMSO is recommended.
Q3: My this compound precipitated when I diluted the DMSO stock in my aqueous experimental buffer. What should I do?
Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps:
-
Lower the Final Concentration: The most common reason for precipitation is exceeding the solubility limit of this compound in the aqueous buffer. Try using a lower final concentration in your assay.
-
Optimize the Dilution Method: Instead of a single large dilution, perform serial dilutions. Additionally, try adding the this compound stock solution to your buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Adjust the pH of Your Buffer: The solubility of this compound may be pH-dependent. Experimenting with different pH values within the tolerated range of your assay may improve solubility.
-
Consider the Buffer Composition: While specific data on this compound solubility in various buffers is limited, the presence of certain salts or other components could influence its solubility. If possible, test the solubility in different buffer systems (e.g., PBS, Tris, HEPES).
Q4: I am observing inconsistent or unexpected results in my cell-based assays. Could this be related to this compound stability?
Yes, inconsistent results can be a sign of compound instability. This compound is known to be rapidly metabolized in liver microsomes, with a half-life of less than one minute.[4] Its major metabolite, N-benzhydrylethane-1,2-diamine, has been shown to have off-target activity, notably on the serotonin (B10506) transporter (SERT).[4] Therefore, it is crucial to consider the following:
-
Time-Dependent Effects: If your experiments run for an extended period, this compound may be degrading, leading to a decrease in the effective concentration of the active compound and an increase in the concentration of its metabolite. This could result in diminished or altered biological effects over time.
-
Off-Target Effects: The metabolite of this compound has known off-target effects that could confound your results.[4] If your experimental system expresses monoamine transporters, you may be observing effects unrelated to mGluR7 activation.
-
Cell Culture Media Interactions: While specific data is limited, components in your cell culture media could potentially interact with this compound and affect its stability.
To investigate potential stability issues, it is recommended to perform a time-course experiment to see if the biological effect of this compound changes over the duration of your assay.
This compound Solubility and Stability Data
The following tables summarize the known solubility and stability information for this compound dihydrochloride.
Table 1: this compound Dihydrochloride Solubility
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| DMSO | 100 | 46.55 | [3] |
| Water | 2 | 0.93 | Requires gentle warming[3] |
| PBS (pH 7.4) | Data not available | Data not available | Solubility is expected to be limited. |
| Tris Buffer | Data not available | Data not available | Solubility is expected to be limited. |
| HEPES Buffer | Data not available | Data not available | Solubility is expected to be limited. |
Table 2: this compound Dihydrochloride Stability Profile
| Condition | Stability | Key Considerations |
| In Rat Liver Microsomes | Rapidly metabolized (t½ < 1 min)[4] | The primary metabolite has off-target activity on monoamine transporters.[4] |
| Aqueous Buffers | Stability is likely limited and pH-dependent. | Degradation kinetics have not been extensively reported. It is crucial to prepare fresh solutions for each experiment. |
| DMSO Stock Solution | Stable for at least 6 months at -80°C and 1 month at -20°C.[2] | Avoid repeated freeze-thaw cycles. Aliquot stock solutions into single-use vials. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound dihydrochloride powder
-
Anhydrous, research-grade DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound dihydrochloride powder and DMSO to come to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder and transfer it to a sterile vial.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 100 mM stock, add 21.48 µL of DMSO per 1 mg of this compound, assuming a molecular weight of 465.45 g/mol ).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquot the stock solution into single-use, light-protected vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
-
Protocol 2: Kinetic Solubility Assessment in Experimental Buffer
This protocol helps determine the maximum concentration of this compound that can be maintained in your specific experimental buffer without precipitation over the course of your experiment.
-
Materials:
-
100 mM this compound in DMSO stock solution
-
Your experimental buffer (e.g., PBS, pH 7.4)
-
96-well clear-bottom plate
-
Plate reader capable of measuring absorbance at 650 nm
-
-
Procedure:
-
Prepare a serial dilution of the this compound stock solution in DMSO.
-
In a 96-well plate, add your experimental buffer to each well.
-
Add a small, fixed volume of each this compound dilution in DMSO to the corresponding wells (e.g., 2 µL of stock to 198 µL of buffer to achieve a 1:100 dilution). Include a vehicle control with DMSO only.
-
Seal the plate and incubate at your experimental temperature (e.g., 37°C).
-
Measure the absorbance at 650 nm at various time points (e.g., 0, 1, 2, 4, and 24 hours). An increase in absorbance indicates precipitation.
-
The kinetic solubility is the highest concentration at which there is no significant increase in absorbance over time compared to the vehicle control.
-
Mechanism of Action and Signaling Pathway
This compound acts as a positive allosteric modulator of the mGluR7 receptor. Upon binding, it potentiates the receptor's response to glutamate, leading to the activation of the associated Gαi/o protein. This initiates a signaling cascade that results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in experimental settings.
References
- 1. A selective metabotropic glutamate receptor 7 agonist: activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AMN 082 dihydrochloride | Glutamat Group III Receptors | Tocris Bioscience [tocris.com]
- 4. The metabotropic glutamate receptor 7 allosteric modulator this compound: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in AMN082 behavioral experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in behavioral experiments involving the mGluR7 allosteric agonist, AMN082.
Troubleshooting Guides
Issue 1: Lack of Expected Behavioral Effect (e.g., no anxiolytic or antidepressant-like effect)
Possible Cause 1: Suboptimal Dose
The behavioral effects of this compound are dose-dependent. A dose that is too low may be insufficient to engage the target, while a dose that is too high can lead to off-target effects or even opposing behavioral outcomes.[1][2]
Troubleshooting Steps:
-
Consult Dose-Response Data: Refer to the dose-response table below for guidance on doses used in various behavioral paradigms.
-
Perform a Dose-Response Study: If you are using a new paradigm or animal strain, it is crucial to establish a dose-response curve for your specific experimental conditions.
-
Consider the Route of Administration: The route of administration (e.g., intraperitoneal, oral) will affect the pharmacokinetics and bioavailability of this compound. Ensure your chosen route is appropriate for the desired onset and duration of action.
Possible Cause 2: Rapid Metabolism and Pharmacokinetics
This compound is known to be rapidly metabolized in vivo, which can limit its window of efficacy.
Troubleshooting Steps:
-
Timing of Behavioral Testing: Ensure that the timing of your behavioral test aligns with the peak brain concentration of this compound. This may require a pilot pharmacokinetic study in your specific animal model.
-
Consider the Active Metabolite: Be aware that metabolites of this compound may have their own biological activity, potentially confounding the interpretation of your results.
Possible Cause 3: Functional Antagonism via Receptor Internalization
Prolonged or high-dose exposure to this compound can induce the internalization of mGluR7 receptors. This can lead to a state of functional antagonism, where the behavioral outcome is the opposite of what is expected from an agonist.[3][4]
Troubleshooting Steps:
-
Dosing Regimen: For chronic studies, consider intermittent dosing schedules rather than continuous administration to allow for receptor re-sensitization.
-
Lower Doses: Using the lowest effective dose can minimize the extent of receptor internalization.
-
Molecular Confirmation: If feasible, assess mGluR7 surface expression in relevant brain regions to determine if receptor internalization is occurring in your experimental model.
Issue 2: Unexpected or Paradoxical Behavioral Effects (e.g., increased anxiety, proconvulsant activity)
Possible Cause 1: Off-Target Effects
This compound has been shown to have off-target activity, notably on monoamine transporters. These off-target effects can produce behavioral outcomes independent of mGluR7 activation and may even oppose the expected effects.
Troubleshooting Steps:
-
Cross-Reference with Off-Target Profile: Compare your unexpected findings with the known off-target profile of this compound (see table below).
-
Use of a Selective Antagonist: To confirm that the observed effect is mediated by mGluR7, co-administer a selective mGluR7 antagonist, such as MMPIP. If the antagonist reverses the effect of this compound, it provides evidence for mGluR7-mediated action.[5]
-
mGluR7 Knockout/Knockdown Models: The most definitive way to confirm on-target effects is to test this compound in mGluR7 knockout or knockdown animals. If the behavioral effect persists in these animals, it is likely due to off-target mechanisms.
Possible Cause 2: Modulation of Neurotransmitter Systems
This compound can modulate the release of other neurotransmitters, such as GABA and glutamate (B1630785), in a region-specific manner.[6] This can lead to complex and sometimes counterintuitive behavioral effects.
Troubleshooting Steps:
-
Neurochemical Analysis: If possible, measure neurotransmitter levels in relevant brain regions to understand the neurochemical changes underlying the observed behavior.
-
Consider the Neural Circuitry: The behavioral output will depend on the specific neural circuits being modulated by this compound. A thorough understanding of the neuroanatomy and connectivity of the brain region of interest is essential for interpreting the results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 7 (mGluR7). It binds to a site on the receptor that is distinct from the glutamate binding site and enhances the receptor's response to glutamate. This leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[7]
Q2: What are the known off-target effects of this compound?
A2: The primary off-target effects of this compound are on monoamine transporters, including the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and to a lesser extent, the dopamine (B1211576) transporter (DAT). These interactions can contribute to its behavioral profile and may confound the interpretation of results.
Q3: Can this compound act as a functional antagonist?
A3: Yes, under certain conditions, this compound can act as a functional antagonist. This is thought to occur through the induction of mGluR7 receptor internalization following prolonged or high-dose exposure.[3][4] This can lead to a reduction in the number of receptors on the cell surface available for activation, resulting in a paradoxical decrease in mGluR7 signaling.
Q4: What are typical doses of this compound used in behavioral experiments?
A4: Doses of this compound can vary widely depending on the animal model, route of administration, and the specific behavioral paradigm. Please refer to the dose-response table below for examples from the literature. It is always recommended to perform a dose-response study for your specific experimental conditions.
Q5: How can I be sure that the behavioral effects I am observing are due to mGluR7 activation?
A5: To confirm that the observed effects are mediated by mGluR7, it is recommended to use a multi-pronged approach:
-
Pharmacological blockade: Use a selective mGluR7 antagonist to see if it can reverse the effects of this compound.[5]
-
Genetic models: Test this compound in mGluR7 knockout or knockdown animals.
-
Dose-response relationship: Establish a clear dose-response relationship for the behavioral effect of interest.
Data Presentation
Table 1: Dose-Response of this compound in Common Behavioral Assays
| Behavioral Assay | Species | Route of Administration | Dose Range | Observed Effect | Reference |
| Fear Conditioning (Acquisition) | Mouse | Intraperitoneal (i.p.) | 5 mg/kg | Decreased step-through latency | [5] |
| Elevated Plus Maze | Rat | Intraperitoneal (i.p.) | 2.5 - 5 mg/kg | Decreased anxiety-like behavior | [5] |
| Locomotor Activity | Mouse | Intraperitoneal (i.p.) | 1.25 - 10 mg/kg | No effect at lower doses; suppression at 10 mg/kg | [1] |
| Alcohol Consumption | Rat | Intraperitoneal (i.p.) | 10 mg/kg | Decreased ethanol (B145695) consumption and preference | [2] |
| Fear Extinction | Mouse | Intracerebral Microinjection | 1 µmol/l | No effect on fear expression or extinction | [8] |
Table 2: Off-Target Binding Profile of this compound
| Target | Binding Affinity (Ki, nM) | Functional Activity |
| mGluR7 | 64 - 290 (EC50) | Allosteric Agonist |
| Serotonin Transporter (SERT) | ~300 | Inhibition |
| Norepinephrine Transporter (NET) | ~1400 | Inhibition |
| Dopamine Transporter (DAT) | ~3000 | Inhibition |
Experimental Protocols
Fear Conditioning (Passive Avoidance)
-
Apparatus: A two-chamber passive avoidance apparatus with a light and a dark compartment separated by a guillotine door. The dark compartment is equipped with a grid floor for delivering a mild footshock.
-
Procedure:
-
Training: Place the mouse in the light compartment. After a brief habituation period, the door to the dark compartment is opened. When the mouse enters the dark compartment, the door is closed, and a mild footshock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Testing: 24 hours after training, place the mouse back in the light compartment and measure the latency to enter the dark compartment (step-through latency). A longer latency is indicative of a stronger fear memory.
-
-
This compound Administration: this compound (e.g., 5 mg/kg, i.p.) can be administered before training to assess its effect on fear acquisition, or before testing to assess its effect on fear retrieval.[5]
Elevated Plus Maze
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the animal to freely explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in the open arms and the number of entries into the open and closed arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
-
-
This compound Administration: this compound (e.g., 2.5-5 mg/kg, i.p.) is typically administered 30-60 minutes before the test.[5]
Forced Swim Test
-
Apparatus: A cylindrical container filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure:
-
Place the mouse in the water for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
-
This compound Administration: this compound is typically administered 30-60 minutes before the test.
Mandatory Visualization
Caption: this compound Signaling Pathway.
Caption: Troubleshooting Workflow for Unexpected this compound Results.
References
- 1. This compound, a metabotropic glutamate receptor 7 allosteric agonist, attenuates locomotor sensitization and cross-sensitization induced by cocaine and morphine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uni-regensburg.de [uni-regensburg.de]
- 3. researchgate.net [researchgate.net]
- 4. mGluR7 undergoes rapid internalization in response to activation by the allosteric agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of the metabotropic glutamate receptor7 (mGlu7) allosteric agonist, this compound, on fear learning and memory and anxiety-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Metabotropic Glutamate Receptor 7 (mGluR7) Allosteric Agonist this compound Modulates Nucleus Accumbens GABA and Glutamate, but not Dopamine, in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. journals.biologists.com [journals.biologists.com]
Technical Support Center: Optimizing AMN082 Concentration for Primary Neuronal Culture Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AMN082, a selective mGluR7 allosteric agonist, in primary neuronal culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful optimization of this compound concentrations for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in neurons?
A1: this compound is a selective and orally active allosteric agonist for the metabotropic glutamate (B1630785) receptor 7 (mGluR7).[1][2] It binds to a site on the receptor distinct from the glutamate binding site, leading to the activation of the receptor.[[“]][4] This activation of mGluR7, a G-protein coupled receptor, inhibits the production of cyclic AMP (cAMP) and stimulates GTPγS binding.[1][4] Downstream, this compound-induced mGluR7 activation can trigger signaling pathways such as PI3K/Akt and MAPK/ERK, which are associated with cell survival and neuroprotection.[[“]] In terms of neuronal activity, this compound has been shown to modulate the release of neurotransmitters, for instance by inhibiting glutamate release in the cerebral cortex.[5]
Q2: What is a typical effective concentration range for this compound in primary neuronal cultures?
A2: The effective concentration of this compound can vary depending on the specific type of primary neurons and the experimental endpoint. However, published studies provide a general range to start with. For neuroprotective effects against oxygen-glucose deprivation in cortical neuronal cultures, concentrations between 0.01 µM and 1 µM have been shown to be effective.[6] In studies investigating the modulation of protein synthesis in primary cortical neurons, a concentration of 1 µM has been used.[7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell culture system and experimental goals.
Q3: What are the known downstream signaling pathways affected by this compound?
A3: this compound, by activating mGluR7, influences several key intracellular signaling pathways. The primary coupling of mGluR7 is to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels.[[“]] Additionally, activation of mGluR7 by this compound has been shown to trigger the PI3K/Akt and MAPK/ERK1/2 pathways, which are implicated in cell survival and neuroprotection.[[“]] In some contexts, this compound has been shown to repress protein synthesis through the ERK1/2 and eIF4E signaling pathways.[7][8]
Q4: Is this compound known to be cytotoxic to primary neurons?
A4: While this compound is generally used for its neuroprotective and modulatory effects, like any pharmacological agent, it can exhibit cytotoxicity at high concentrations. It is essential to assess cell viability across a range of this compound concentrations in your specific primary neuronal culture system. A standard cell viability assay, such as an MTT or LDH assay, should be performed as part of the initial dose-response experiment.
Q5: How should I prepare and store this compound for cell culture experiments?
A5: this compound dihydrochloride (B599025) is soluble in DMSO and water. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For experiments, the DMSO stock can be diluted to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) and consistent across all experimental conditions, including the vehicle control, to avoid solvent-induced artifacts.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | Sub-optimal Concentration: The concentration of this compound may be too low to elicit a response in your specific neuronal culture system. | Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal effective concentration. |
| Low mGluR7 Expression: The primary neurons you are using may have low endogenous expression of mGluR7. | Verify mGluR7 expression in your neuronal cultures using techniques like Western blotting or immunocytochemistry. | |
| Compound Inactivity: The this compound stock solution may have degraded. | Prepare a fresh stock solution of this compound and repeat the experiment. | |
| High Cell Death/Toxicity | Concentration Too High: The concentration of this compound used may be cytotoxic to your primary neurons. | Perform a cell viability assay (e.g., MTT, LDH) with a range of this compound concentrations to determine the toxic threshold. Use concentrations well below this threshold for your experiments. |
| Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. | Ensure the final solvent concentration is minimal (ideally ≤ 0.1%) and include a vehicle-only control to assess solvent toxicity. | |
| Inconsistent or Variable Results | Inconsistent Cell Culture Conditions: Variations in cell density, culture age, or media composition can lead to variability. | Standardize your primary neuronal culture protocol, including seeding density, days in vitro (DIV), and media changes. |
| Reagent Variability: Inconsistent preparation of this compound dilutions. | Prepare fresh dilutions from a reliable stock solution for each experiment. Use precise pipetting techniques. |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in In Vitro Studies
| Cell Type | Assay | Effective Concentration (EC50) | Reference |
| CHO cells expressing human mGluR7b | cAMP accumulation inhibition | 64 ± 32 nM | [4] |
| CHO cells expressing mGluR7 | GTPγS binding stimulation | 64-290 nM | [1][4] |
| Primary cortical neurons | Neuroprotection against OGD | 0.01 - 1 µM | [6] |
| Primary cortical neurons | Repression of protein synthesis | 1 µM | [7] |
| Rat cerebrocortical nerve terminals | Inhibition of glutamate release | 1 µM | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Dose-Response Curve
Objective: To identify the optimal, non-toxic concentration of this compound for a specific experimental endpoint in primary neuronal cultures.
Materials:
-
Primary neuronal cultures (e.g., cortical, hippocampal)
-
This compound dihydrochloride
-
Sterile DMSO
-
Culture medium
-
Multi-well plates (e.g., 96-well for viability assays, 24-well for functional assays)
-
Cell viability assay kit (e.g., MTT, LDH)
-
Assay-specific reagents for your endpoint of interest (e.g., antibodies for Western blotting, fluorescent indicators)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound dihydrochloride in sterile DMSO to create a 10 mM stock solution. Aliquot and store at -20°C.
-
Cell Plating: Plate primary neurons at a consistent density in multi-well plates appropriate for your assays. Allow the cultures to mature for the desired number of days in vitro (DIV).
-
Prepare Serial Dilutions: On the day of the experiment, prepare a series of this compound dilutions from the stock solution in your culture medium. A suggested range is 10 nM, 100 nM, 1 µM, 5 µM, and 10 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration, which should be optimized based on your experimental question.
-
Assess Cell Viability: In a parallel plate, perform a cell viability assay (e.g., MTT or LDH) according to the manufacturer's instructions to determine the cytotoxic threshold of this compound.
-
Measure Experimental Endpoint: In the experimental plate, perform the assay to measure your endpoint of interest (e.g., protein phosphorylation, neurotransmitter release, gene expression).
-
Data Analysis: Plot the response of your experimental endpoint against the this compound concentration to generate a dose-response curve. Also, plot cell viability against the this compound concentration. Select the optimal concentration that gives a robust response for your endpoint without causing significant cell death.
Protocol 2: Western Blot Analysis of this compound-Induced Signaling
Objective: To investigate the effect of this compound on the phosphorylation of downstream signaling proteins like ERK1/2.
Materials:
-
Primary neuronal cultures
-
Optimal concentration of this compound (determined from Protocol 1)
-
Vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat primary neuronal cultures with the optimal concentration of this compound or vehicle control for the desired time (e.g., 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the SDS-PAGE gel, and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the results between this compound-treated and vehicle-treated samples.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: this compound-mGluR7 signaling pathway.
Caption: this compound troubleshooting decision tree.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. uni-regensburg.de [uni-regensburg.de]
- 3. consensus.app [consensus.app]
- 4. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic glutamate 7 receptor agonist this compound inhibits glutamate release in rat cerebral cortex nerve terminal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of the allosteric agonist of metabotropic glutamate receptor 7 this compound on oxygen-glucose deprivation- and kainate-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mGluR7 allosteric modulator this compound corrects protein synthesis and pathological phenotypes in FXS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mGluR7 allosteric modulator this compound corrects protein synthesis and pathological phenotypes in FXS - PubMed [pubmed.ncbi.nlm.nih.gov]
How to account for the rapid metabolism of AMN082 in vivo.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the mGluR7 selective allosteric agonist, AMN082. The focus is to address challenges related to its rapid in vivo metabolism, ensuring data integrity and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I observing inconsistent or short-lived effects of this compound in my in vivo behavioral experiments?
A1: The most likely reason is the rapid metabolism of this compound. Studies have shown that this compound is extensively and quickly metabolized by liver enzymes. In rat liver microsomes, its half-life (t½) is less than one minute[1]. This rapid clearance leads to a short duration of action and low systemic exposure of the parent compound, which can result in inconsistent or transient behavioral effects. Furthermore, the primary metabolite has its own distinct pharmacological activity, which can confound results[1].
Q2: What is the primary metabolic pathway of this compound and are the metabolites active?
A2: this compound undergoes rapid Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. The major metabolite identified is N-benzhydrylethane-1,2-diamine (Met-1) [1].
Crucially, Met-1 is pharmacologically active. It functions as a monoamine transporter inhibitor with significant binding affinity for the serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters[1]. This activity is distinct from the mGluR7 agonism of the parent this compound. Therefore, observed in vivo effects, especially at later time points, may be partially or wholly attributable to the actions of Met-1, complicating the interpretation of data as purely mGluR7-mediated[1].
Q3: How can I account for the rapid metabolism of this compound in my experimental design?
A3: To obtain reliable data and ensure that the observed effects are due to mGluR7 activation, consider the following strategies:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Conduct pilot PK/PD studies in your specific animal model to correlate the plasma and brain concentrations of both this compound and its active metabolite, Met-1, with the behavioral or physiological effects.
-
Use of Metabolic Inhibitors: Co-administration of a broad-spectrum CYP450 inhibitor, such as 1-aminobenzotriazole (B112013) (ABT), can be used to block the metabolism of this compound. This will increase the exposure and half-life of the parent compound, allowing for a clearer assessment of its mGluR7-mediated effects.
-
Alternative Administration Routes: While this compound is orally active, alternative routes like intraperitoneal (i.p.) or subcutaneous (s.c.) injection are commonly used to achieve more consistent and rapid systemic exposure[2][3].
-
Careful Selection of Time Points: Based on PK data, select early time points for your endpoint measurements when the concentration of this compound is high and the concentration of Met-1 is still relatively low[1].
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No observable effect after administration. | Insufficient dose or rapid metabolism preventing the compound from reaching the target concentration in the brain. | 1. Increase the dose of this compound.2. Confirm target engagement by measuring downstream markers of mGluR7 activation.3. Perform a microsomal stability assay to confirm metabolic rate in your test system (see protocol below).4. Co-administer with a CYP450 inhibitor like ABT. |
| Observed effects do not align with known mGluR7 pharmacology. | The effects may be mediated by the active metabolite, Met-1, which acts on monoamine transporters. | 1. Measure the plasma and brain concentrations of both this compound and Met-1 at the time of the experiment.2. Administer Met-1 alone in a separate cohort to characterize its specific behavioral effects.3. Use a CYP450 inhibitor to reduce the formation of Met-1 and see if the "off-target" effects are diminished. |
| High inter-individual variability in response. | Differences in metabolic enzyme expression and activity between individual animals. | 1. Increase the number of animals per group to improve statistical power.2. Consider using a more metabolically stable analog of this compound if available.3. Pre-screen animals for metabolic profiles if feasible, though this is often impractical. |
Data Presentation
Table 1: Pharmacokinetic & Pharmacological Profile of this compound and its Major Metabolite
| Compound | Target | Mechanism of Action | In Vitro Half-life (Rat Liver Microsomes) | Key Considerations |
| This compound | mGluR7 | Selective Allosteric Agonist[4][5] | < 1 minute[1] | Rapidly metabolized; brain penetrant[4][6]. |
| Met-1 | SERT, DAT, NET | Monoamine Reuptake Inhibitor[1] | - | Active metabolite; concentrations increase as this compound is cleared[1]. |
Table 2: Brain Concentration of this compound After Oral Administration
| Species | Dose (p.o.) | Time Post-Dose | Brain Concentration | Reference |
| Rat | 10 mg/kg | 1 hour | 0.29 µmol/kg | [4] |
| Mouse | 14 mg/kg | 1 hour | 0.62 µmol/kg | [4] |
Visualizations
Caption: Metabolic pathway and dual pharmacological action of this compound.
Caption: Simplified signaling pathway of this compound-mediated mGluR7 activation.
Caption: Troubleshooting workflow for addressing this compound's rapid metabolism.
Experimental Protocols
Protocol: In Vitro Microsomal Stability Assay
This protocol provides a general framework to assess the metabolic stability of this compound using liver microsomes. It serves to confirm the rapid metabolism reported in the literature[1].
1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound in a specific species' liver microsomes (e.g., rat, mouse, human).
2. Materials:
-
This compound
-
Pooled liver microsomes (from the species of interest)[7]
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[8]
-
Phosphate (B84403) buffer (100 mM, pH 7.4)[8]
-
Positive control compound (e.g., a compound with known high clearance like Verapamil)
-
Negative control compound (e.g., a compound with known low clearance like Warfarin)
-
Acetonitrile (ACN) with an appropriate internal standard for reaction termination and sample processing[8]
-
96-well plates
-
Incubator set to 37°C[8]
-
LC-MS/MS system for analysis[9]
3. Procedure:
-
Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute in buffer to achieve a final incubation concentration of 1-2 µM[8].
-
Thaw liver microsomes on ice and dilute in cold phosphate buffer to a final protein concentration of 0.5 mg/mL[7].
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Add the diluted microsomal solution to the wells of a 96-well plate.
-
Add the this compound solution to the wells to initiate the pre-incubation. Mix gently and place the plate in a 37°C incubator for 5-10 minutes to equilibrate.
-
To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system to the wells[9]. The time of this addition is T=0.
-
Include a control incubation without the NADPH system to check for non-enzymatic degradation[7][8].
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 1, 5, 15, 30, and 45 minutes), stop the reaction by adding a volume of ice-cold ACN containing the internal standard[7][8]. For a highly metabolized compound like this compound, earlier and more frequent time points (e.g., 0, 0.5, 1, 2, 5 minutes) are recommended.
-
Once all time points are collected, centrifuge the plate to pellet the precipitated protein[8].
-
-
Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point[9].
-
4. Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of this compound remaining versus time.
-
The slope of the linear portion of this curve represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k [9].
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) [9].
This protocol, adapted from standard industry practices, will allow you to quantitatively assess the metabolic liability of this compound in your system and make informed decisions for subsequent in vivo experiments.
References
- 1. The metabotropic glutamate receptor 7 allosteric modulator this compound: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uni-regensburg.de [uni-regensburg.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. uni-regensburg.de [uni-regensburg.de]
- 5. A selective metabotropic glutamate receptor 7 agonist: activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Addressing AMN082's effects on locomotor activity in control animals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of AMN082 on locomotor activity in control animals.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on spontaneous locomotor activity in control (naïve) animals?
A1: In control animals, this compound generally has a minimal to neutral effect on spontaneous locomotor activity at lower to moderate doses (e.g., 1.25-5.0 mg/kg, i.p.).[1] However, at higher doses (e.g., 10 mg/kg, i.p.), it has been observed to suppress locomotor activity.[1] Some studies have reported non-specific motor disruption and decreased locomotion, particularly at higher concentrations.[2]
Q2: Are the observed effects of this compound on locomotor activity solely due to its action on the mGluR7 receptor?
A2: Not necessarily. There is evidence suggesting that this compound can have off-target effects.[3][4] For instance, this compound has been shown to induce similar sleep-wake and hypothermia phenotypes in both wild-type and mGluR7 knockout mice, indicating that some of its physiological effects are not mediated by the mGluR7 receptor.[3][4] One potential off-target action is the inhibition of the serotonin (B10506) transporter (SERT).[3]
Q3: How does this compound mechanistically influence neuronal activity?
A3: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 7 (mGluR7).[1][5] mGluR7 is a presynaptic G protein-coupled receptor.[6] Upon activation by an agonist like this compound, it typically leads to the inhibition of adenylyl cyclase, which in turn decreases the formation of cyclic AMP (cAMP).[7][8] This signaling cascade generally results in the inhibition of neurotransmitter release.[6]
Q4: I am observing significant hyperactivity in my control animals after this compound administration. What could be the cause?
A4: This is an unexpected result, as this compound is more commonly associated with no change or a decrease in locomotor activity at higher doses.[1][2] Potential reasons for observing hyperactivity could include:
-
Off-target effects: As mentioned, this compound can have effects independent of mGluR7.[3][4]
-
Metabolites: this compound is rapidly metabolized, and its metabolites may have their own pharmacological activities.[9]
-
Experimental conditions: Factors such as the specific strain of the animal, the time of day of testing, and the novelty of the environment can all influence locomotor activity.[10][11]
-
Drug-induced paradoxical effects: In rare cases, drugs can produce effects opposite to what is expected.
Q5: Can this compound's effects on locomotor activity be blocked by an mGluR7 antagonist?
A5: Yes, the effects of this compound that are mediated by the mGluR7 receptor can be reversed by a selective mGluR7 antagonist, such as MMPIP.[1][12] This is a crucial control experiment to confirm the on-target action of this compound in your study.
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| No change in locomotor activity observed at any dose. | - Insufficient dose range. - Low statistical power. - Habituation to the testing environment. | - Test a wider range of doses, including a higher dose (e.g., 10 mg/kg or more), while monitoring for adverse effects. - Increase the number of animals per group. - Ensure the testing environment is novel to the animals on the test day.[13] |
| High variability in locomotor activity within the same treatment group. | - Inconsistent drug administration (e.g., i.p. injection technique). - Individual differences in animal temperament or stress levels. - Environmental disturbances during testing. | - Ensure all personnel are proficient in the administration technique. - Acclimate animals to the testing room for a sufficient period before the experiment.[10][13] - Maintain a quiet and controlled testing environment. |
| Decreased locomotor activity at doses expected to have no effect. | - Potential sedative effects of the vehicle. - Stress induced by handling and injection. - Off-target sedative effects of this compound.[2] | - Run a vehicle-only control group. - Habituate animals to handling and injection procedures prior to the experiment. - Consider using a lower dose range. |
| Conflicting results with published literature. | - Differences in experimental protocols (e.g., apparatus, duration of testing). - Differences in animal strain, age, or sex.[11] - Variations in the formulation or source of this compound. | - Carefully review and compare your protocol with published studies. - Report the specific strain, age, and sex of the animals used. - Ensure the quality and purity of your this compound compound. |
Data Presentation
Table 1: Summary of this compound's Dose-Dependent Effects on Locomotor Activity in Naïve Mice
| Dose (mg/kg, i.p.) | Effect on Locomotor Activity | Reference |
| 1.25 - 5.0 | No significant impact | [1] |
| 10.0 | Suppressed locomotor effect | [1] |
| Not Specified | Can cause non-specific motor disruption | [2] |
Experimental Protocols
Open Field Test for Locomotor Activity
This protocol is a standard method for assessing spontaneous locomotor activity.
1. Apparatus:
-
A square or circular arena with high walls to prevent escape (e.g., 40 cm x 40 cm x 30 cm).[14]
-
The arena should be made of a non-porous material that is easy to clean.
-
An automated activity monitoring system with infrared beams or a video tracking system is recommended for accurate data collection.[10][14]
2. Animal Preparation and Acclimation:
-
House animals in a controlled environment with a regular light-dark cycle.
-
On the day of testing, transport the animals to the testing room and allow them to acclimate for at least 30-60 minutes before the experiment begins.[13]
3. Procedure:
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Immediately after administration, gently place the animal in the center of the open field arena.
-
Record locomotor activity for a predefined period, typically 15-60 minutes.[14] Common parameters to measure include:
-
Total distance traveled
-
Horizontal activity (beam breaks)
-
Vertical activity (rearing)
-
Time spent in the center versus the periphery of the arena
-
-
After the testing period, return the animal to its home cage.
-
Thoroughly clean the arena between each animal to remove any olfactory cues.
4. Control Groups:
-
Vehicle Control: A group of animals that receives the same volume of the vehicle used to dissolve this compound.
-
Positive Control (Optional): A group of animals that receives a known locomotor stimulant (e.g., amphetamine) or depressant to validate the sensitivity of the assay.
-
mGluR7 Knockout Control (for specificity): If available, using mGluR7 knockout mice can help differentiate on-target from off-target effects of this compound.[4]
Mandatory Visualizations
Caption: Signaling pathway of this compound at the mGluR7 receptor.
Caption: Experimental workflow for assessing locomotor activity.
Caption: Logical troubleshooting flow for unexpected results.
References
- 1. This compound, a metabotropic glutamate receptor 7 allosteric agonist, attenuates locomotor sensitization and cross-sensitization induced by cocaine and morphine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target potential of this compound on sleep EEG and related physiological variables: Evidence from mGluR7 (-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pnas.org [pnas.org]
- 9. The metabotropic glutamate receptor 7 allosteric modulator this compound: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploratory and locomotor activity, learning and memory functions in somatostatin receptor subtype 4 gene-deficient mice in relation to aging and sex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of the metabotropic glutamate receptor7 (mGlu7) allosteric agonist, this compound, on fear learning and memory and anxiety-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. va.gov [va.gov]
Overcoming challenges with AMN082 blood-brain barrier penetration.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mGluR7 allosteric agonist, AMN082, focusing on challenges related to its blood-brain barrier (BBB) penetration.
Frequently Asked Questions (FAQs)
Q1: Is this compound able to cross the blood-brain barrier?
A1: Yes, this compound is orally active and has been shown to penetrate the blood-brain barrier.[1][2][3] Its physicochemical properties are designed to allow for administration through oral routes and result in significant penetration into the central nervous system (CNS).[2]
Q2: What is the primary mechanism of action of this compound in the CNS?
A2: this compound is a selective positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 7 (mGluR7).[4] It binds to an allosteric site within the transmembrane domain of the receptor, distinct from the glutamate binding site.[1][2] This binding potentiates the receptor's response to glutamate, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of voltage-gated calcium channels (VGCC) and G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[5][6]
Q3: What are the known downstream signaling effects of mGluR7 activation by this compound?
A3: Activation of mGluR7 by this compound is coupled to inhibitory G-proteins (Gi/o).[6] This leads to the inhibition of adenylyl cyclase, resulting in reduced intracellular cAMP levels.[2] Downstream, this can influence several signaling pathways, including the MAPK/ERK pathway, and can modulate the activity of ion channels like N- and P/Q-type calcium channels and GIRK channels.[6][7]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected CNS effects in in vivo studies.
-
Question: We are administering this compound orally to mice but observe high variability and lower-than-expected behavioral or neurochemical effects. What could be the cause?
-
Answer: Several factors could contribute to this issue:
-
Rapid Metabolism: this compound is known to be rapidly metabolized in the liver, which can reduce its bioavailability and lead to variable plasma and brain concentrations.[8] One of the major metabolites, N-benzhydrylethane-1,2-diamine (Met-1), is pharmacologically active and can contribute to the observed effects, potentially confounding the interpretation of results related solely to mGluR7 activation.[9]
-
Off-Target Effects: Both this compound and its metabolite, Met-1, have shown affinity for other targets, including monoamine transporters such as the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT).[9][10] These off-target interactions could produce physiological effects that mask or alter the specific mGluR7-mediated outcomes.
-
Vehicle and Formulation: The solubility and stability of this compound in the chosen vehicle can impact its absorption. It is important to ensure a consistent and appropriate formulation for oral administration.
-
Issue 2: Difficulty in interpreting results due to potential off-target effects.
-
Question: How can we differentiate between the effects of mGluR7 activation and the off-target effects of this compound and its metabolites?
-
Answer: To dissect the specific contribution of mGluR7, consider the following experimental controls:
-
Use of mGluR7 Knockout Animals: The most definitive way to confirm that an observed effect is mediated by mGluR7 is to perform the same experiment in mGluR7 knockout (-/-) mice.[11] Any effects of this compound that persist in these animals are likely due to off-target interactions.
-
Pharmacological Blockade: Use a selective mGluR7 antagonist, such as MMPIP, to see if it can block the effects of this compound.[12]
-
Dose-Response Studies: Conduct detailed dose-response studies. It is possible that off-target effects only manifest at higher concentrations of this compound.
-
Metabolite Administration: If feasible, directly administer the major metabolite, Met-1, to characterize its independent pharmacological effects in your experimental model.[9]
-
Issue 3: Low brain-to-plasma concentration ratio of this compound.
-
Question: Our pharmacokinetic analysis reveals a low brain-to-plasma ratio for this compound. What factors might be limiting its BBB penetration?
-
Answer: While this compound does cross the BBB, its efficiency can be influenced by several factors:
-
Physicochemical Properties: Factors such as lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors influence passive diffusion across the BBB.
-
Plasma Protein Binding: High binding of a drug to plasma proteins reduces the free fraction available to cross the BBB.
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N,N′-Dibenzhydrylethane-1,2-diamine | [4] |
| Molecular Formula | C₂₈H₂₈N₂ | [4] |
| Molar Mass | 392.546 g/mol | [4] |
| Formulation | Dihydrochloride (B599025) salt is commonly used | [13] |
Table 2: In Vitro and In Vivo Pharmacological Data for this compound
| Parameter | Species/System | Value | Source |
| EC₅₀ (cAMP accumulation) | CHO cells expressing human mGluR7b | 64 ± 32 nM | [2] |
| EC₅₀ (GTPγS binding) | Mammalian cells expressing mGluR7 | 64-290 nM | [3] |
| Brain Concentration (10 mg/kg p.o.) | Rat | 0.29 µmol/kg (1 hr post-dose) | [2] |
| Brain Concentration (14 mg/kg p.o.) | Mouse | 0.62 µmol/kg (1 hr post-dose) | [2] |
| Metabolism Half-life (t₁/₂) | Rat liver microsomes | < 1 min | [9] |
Experimental Protocols
Protocol 1: In Vitro Assessment of BBB Permeability using a Transwell Model
This protocol provides a general framework for assessing the permeability of this compound across an in vitro BBB model.
-
Cell Culture:
-
Culture a monolayer of brain microvascular endothelial cells (such as primary cells or immortalized cell lines like hCMEC/D3) on the porous membrane of a Transwell insert.[14][15][16]
-
For a more complex model, co-culture the endothelial cells with astrocytes and/or pericytes on the basolateral side of the membrane.[15]
-
-
Barrier Integrity Assessment:
-
Permeability Assay:
-
Add this compound at a known concentration to the apical (luminal) chamber of the Transwell insert.
-
At various time points, collect samples from the basolateral (abluminal) chamber.
-
Quantify the concentration of this compound in the collected samples using a suitable analytical method such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.
-
Protocol 2: In Vivo Measurement of this compound Brain Penetration in Mice
This protocol describes a method to determine the brain-to-plasma concentration ratio of this compound in mice.
-
Animal Dosing:
-
Administer this compound to mice at the desired dose and route (e.g., oral gavage or intraperitoneal injection).[18]
-
-
Sample Collection:
-
At predetermined time points after administration, anesthetize the mice and collect blood samples via cardiac puncture.
-
Immediately following blood collection, perfuse the brain with ice-cold saline to remove intravascular blood.
-
Harvest the brain tissue.
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
-
Quantification:
-
Extract this compound from both plasma and brain homogenate samples.
-
Analyze the concentrations of this compound in the extracts using a validated analytical method like LC-MS/MS.
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) by dividing the concentration of this compound in the brain tissue (in nmol/g) by its concentration in the plasma (in nmol/mL).
-
To determine the unbound brain-to-plasma ratio (Kp,uu), the unbound fraction in both brain and plasma needs to be measured, typically through equilibrium dialysis.[][20]
-
Visualizations
References
- 1. A selective metabotropic glutamate receptor 7 agonist: activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mGluR7 allosteric modulator this compound corrects protein synthesis and pathological phenotypes in FXS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The metabotropic glutamate receptor 7 allosteric modulator this compound: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of CVN636: A Highly Potent, Selective, and CNS Penetrant mGluR7 Allosteric Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-target potential of this compound on sleep EEG and related physiological variables: Evidence from mGluR7 (-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a metabotropic glutamate receptor 7 allosteric agonist, attenuates locomotor sensitization and cross-sensitization induced by cocaine and morphine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. AMN 082 dihydrochloride | Glutamat Group III Receptors | Tocris Bioscience [tocris.com]
- 14. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mGluR7 allosteric modulator this compound corrects protein synthesis and pathological phenotypes in FXS | EMBO Molecular Medicine [link.springer.com]
- 20. Successful Prediction of Human Steady‐State Unbound Brain‐to‐Plasma Concentration Ratio of P‐gp Substrates Using the Proteomics‐Informed Relative Expression Factor Approach - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating the potential for AMN082-induced desensitization of mGluR7.
Welcome to the technical support center for researchers utilizing the mGluR7 allosteric agonist, AMN082. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on mitigating this compound-induced desensitization of the metabotropic glutamate (B1630785) receptor 7 (mGluR7).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate mGluR7?
A1: this compound is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 7 (mGluR7).[1][2] Unlike the endogenous ligand glutamate, which binds to the extracellular Venus flytrap domain, this compound binds to a distinct allosteric site within the transmembrane domain of the receptor.[2][3][4] This binding event induces a conformational change in the receptor, leading to its activation and subsequent intracellular signaling.[2]
Q2: What is the primary signaling pathway activated by this compound-bound mGluR7?
A2: mGluR7 is canonically coupled to the Gi/o family of G proteins.[5] Upon activation by this compound, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3][4][6] This signaling cascade is a key indicator of mGluR7 activation.
Q3: What is this compound-induced desensitization of mGluR7?
A3: this compound-induced desensitization refers to the process where the receptor's response to the agonist diminishes over time with prolonged exposure. A primary mechanism of this desensitization is the rapid internalization (endocytosis) of mGluR7 from the cell surface.[3][7] This process is thought to be mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins.[8][9]
Q4: I am observing unexpected or inconsistent results in my in vivo experiments with this compound. What could be the cause?
A4: A significant factor to consider is the in vivo metabolism of this compound. This compound is rapidly metabolized to a primary metabolite that has been shown to inhibit the serotonin (B10506) transporter (SERT), as well as the dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters to a lesser extent.[1][10] This off-target activity can lead to effects that are independent of mGluR7 activation, potentially confounding experimental results.[10]
Troubleshooting Guides
Issue 1: Rapid loss of this compound-induced mGluR7 signaling in cell culture.
Possible Cause: Receptor desensitization and internalization.
Troubleshooting Steps:
-
Time-course experiments: Perform experiments over a shorter duration to capture the initial signaling events before significant desensitization occurs.
-
Use GRK inhibitors: Pre-incubate cells with a broad-spectrum GRK inhibitor (e.g., Compound 101) to assess if phosphorylation-dependent desensitization is occurring.[8][11]
-
Utilize β-arrestin knockout cells: If available, use cell lines lacking β-arrestin 1 and/or 2 to determine the role of β-arrestin in mediating desensitization and internalization.[12][13][14]
-
Monitor receptor internalization: Use immunofluorescence or live-cell imaging to visualize and quantify the extent of mGluR7 internalization upon this compound treatment.
Issue 2: this compound shows effects in my in vivo model that are inconsistent with mGluR7's known function.
Possible Cause: Off-target effects of the this compound metabolite on monoamine transporters.
Troubleshooting Steps:
-
Control with mGluR7 knockout animals: The most definitive control is to perform parallel experiments in mGluR7 knockout mice. If the observed effect of this compound persists in these animals, it is likely an off-target effect.
-
Pharmacological blockade of SERT: Co-administer a selective serotonin reuptake inhibitor (SSRI) with a well-characterized mechanism and pharmacokinetic profile that does not interfere with mGluR7. This can help to block the off-target effects of the this compound metabolite on SERT. Careful dose-response studies are necessary to avoid confounding effects of the SSRI itself.
-
Measure metabolite levels: If possible, use analytical methods to measure the plasma and brain concentrations of this compound and its primary metabolite to correlate with the observed behavioral or physiological effects.
-
Consider alternative mGluR7 agonists: Investigate the use of other mGluR7 allosteric modulators that may have a different metabolic profile and fewer off-target effects.[15]
Quantitative Data Summary
Table 1: In Vitro Potency of this compound at mGluR7
| Assay | Cell Type | EC50 | Reference |
| cAMP Accumulation Inhibition | CHO cells expressing mGluR7b | 64 ± 32 nM | [16] |
| GTPγS Binding | CHO cells expressing mGluR7 | 290 nM | [3] |
Table 2: Off-Target Binding Profile of this compound and its Major Metabolite
| Compound | Target | Binding Affinity (Ki or IC50) | Reference |
| This compound | Norepinephrine Transporter (NET) | 1385 nM | [10] |
| This compound Metabolite | Serotonin Transporter (SERT) | 323 nM | [10] |
| This compound Metabolite | Dopamine Transporter (DAT) | 3020 nM | [10] |
| This compound Metabolite | Norepinephrine Transporter (NET) | 3410 nM | [10] |
Experimental Protocols
Protocol 1: Measuring mGluR7 G-protein Coupling via cAMP Assay
This protocol is adapted for a 96-well plate format using a commercially available cAMP assay kit.
-
Cell Culture: Plate CHO or HEK293 cells stably expressing mGluR7 in a 96-well plate and grow to 80-90% confluency.
-
Pre-incubation: Wash cells with serum-free media and pre-incubate with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 30 minutes at 37°C to prevent cAMP degradation.
-
Forskolin (B1673556) and this compound Treatment: Add forskolin (a direct activator of adenylyl cyclase, typically 1-10 µM final concentration) to stimulate cAMP production. Immediately add varying concentrations of this compound.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP accumulation against the log concentration of this compound to determine the IC50 value.
Protocol 2: Quantifying mGluR7 Internalization by Immunofluorescence
This protocol allows for the visualization and quantification of receptor internalization.
-
Cell Culture and Transfection: Plate cells (e.g., HEK293 or primary neurons) on glass coverslips. If not using a stable cell line, transfect with a plasmid encoding an epitope-tagged (e.g., HA- or FLAG-tagged) mGluR7.
-
Labeling of Surface Receptors: Incubate live, non-permeabilized cells with a primary antibody against the extracellular epitope tag for 1 hour at 4°C to label only the surface-expressed receptors.
-
This compound Treatment: Wash off the unbound primary antibody and treat the cells with the desired concentration of this compound or vehicle control for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C to allow for internalization.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Staining of Internalized Receptors: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour. Incubate with a fluorescently labeled secondary antibody to detect the primary antibody bound to the internalized receptors.
-
Staining of Remaining Surface Receptors: Without permeabilization, incubate with a different colored fluorescently labeled secondary antibody to label the receptors remaining on the cell surface.
-
Imaging and Analysis: Mount the coverslips and acquire images using a confocal microscope. Quantify the fluorescence intensity of the internalized and surface receptor populations. The internalization index can be calculated as the ratio of internalized fluorescence to total (internalized + surface) fluorescence.
Visualizations
References
- 1. mGluR7 allosteric modulator this compound corrects protein synthesis and pathological phenotypes in FXS | EMBO Molecular Medicine [link.springer.com]
- 2. uni-regensburg.de [uni-regensburg.de]
- 3. researchgate.net [researchgate.net]
- 4. A selective metabotropic glutamate receptor 7 agonist: activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mGlu4R, mGlu7R, and mGlu8R allosteric modulation for treating acute and chronic neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabotropic glutamate 7 receptor agonist this compound inhibits glutamate release in rat cerebral cortex nerve terminal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mGluR7 undergoes rapid internalization in response to activation by the allosteric agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of differential desensitization of metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Metabotropic Glutamate Receptor 7 (mGluR7) Internalization and Surface Expression by Ser/Thr Protein Phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The metabotropic glutamate receptor 7 allosteric modulator this compound: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting G protein-coupled receptor kinases (GRKs) to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Manifold roles of β-arrestins in GPCR signaling elucidated with siRNA and CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transduction of group I mGluR-mediated synaptic plasticity by β-arrestin2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Physiological and Pharmacological Implications of Beta-Arrestin Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential Activity of Orthosteric Agonists and Allosteric Modulators at Metabotropic Glutamate Receptor 7: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Specificity of AMN082: A Comparison Guide Using mGluR7 Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
AMN082, a potent and selective allosteric agonist of the metabotropic glutamate (B1630785) receptor 7 (mGluR7), has been a valuable tool for elucidating the physiological roles of this receptor. However, ensuring the on-target specificity of any pharmacological agent is paramount for the accurate interpretation of experimental results. The use of mGluR7 knockout (KO) mice provides the definitive method for validating that the observed effects of this compound are indeed mediated by its intended target. This guide compares the performance of this compound in wild-type (WT) and mGluR7 KO mice across various experimental paradigms, presenting supporting data and detailed protocols.
Data Presentation: Quantitative Comparison of this compound Effects in WT vs. mGluR7 KO Mice
The following tables summarize the key quantitative data from studies utilizing mGluR7 KO mice to validate the specificity of this compound.
Table 1: Effect of this compound on Plasma Stress Hormones
| Treatment Group | Plasma Corticosterone (B1669441) (% of Control) | Plasma ACTH (% of Control) |
| mGluR7 +/+ (WT) + this compound (6 mg/kg, p.o.) | ~200% | ~200% |
| mGluR7 -/- (KO) + this compound (6 mg/kg, p.o.) | No significant increase | No significant increase |
Data summarized from Mitsukawa K, et al. (2005).[1][2]
Table 2: Effect of this compound on Protein Synthesis in the Hippocampus
| Treatment Group | Protein Synthesis Level |
| WT + this compound | Significant reduction |
| Fmr1 KO + this compound | Significant reduction |
| mGluR7 KO + this compound | No significant effect |
Data summarized from a 2024 study in EMBO Molecular Medicine.[3][4][5][6]
Table 3: Effect of this compound on Repetitive Behavior (Marble Burying)
| Treatment Group | Number of Marbles Buried |
| WT + Saline | Baseline |
| WT + this compound (1 mg/kg) | No significant effect |
| Fmr1 KO + Saline | Significantly increased vs. WT |
| Fmr1 KO + this compound (1 mg/kg) | Significantly reduced vs. Fmr1 KO + Saline |
| mGluR7 KO + this compound | Not reported in this study, but specificity was confirmed for protein synthesis |
Data summarized from a 2024 study in EMBO Molecular Medicine.[3][4][5][6]
Evidence of Off-Target Effects
While the above data strongly support the mGluR7-dependent action of this compound in specific contexts, it is crucial to acknowledge evidence of potential off-target effects. One study found that this compound-induced wakefulness and hypothermia were still present in mGluR7 KO mice, suggesting that these particular effects are not mediated by mGluR7.[7][8] This highlights the importance of using knockout controls for each new experimental paradigm.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Measurement of Plasma Stress Hormones (Corticosterone and ACTH)
-
Animal Handling and Drug Administration: Male C57BL/6 wild-type and mGluR7 knockout mice are used. This compound is administered orally (p.o.) at the specified dose (e.g., 6 mg/kg). Control animals receive the vehicle.
-
Blood Collection: One hour after administration, mice are euthanized, and trunk blood is collected in EDTA-coated tubes.
-
Plasma Separation: Blood samples are centrifuged to separate the plasma.
-
Hormone Measurement: Plasma corticosterone and ACTH levels are quantified using commercially available radioimmunoassay (RIA) or ELISA kits, following the manufacturer's instructions.[9][10]
SUnSET Assay for Protein Synthesis Measurement
-
Drug Administration: Wild-type, Fmr1 KO, and mGluR7 KO mice are administered this compound at the specified dose (e.g., 1 mg/kg).
-
Puromycin (B1679871) Injection: A solution of puromycin (an aminoacyl-tRNA analog that incorporates into nascent polypeptide chains) is injected intraperitoneally.
-
Tissue Collection: After a specific time interval (e.g., 30 minutes), mice are euthanized, and the hippocampus is rapidly dissected and frozen.
-
Western Blotting:
-
Tissue lysates are prepared, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with an anti-puromycin antibody to detect puromycin-labeled peptides, which reflects the rate of protein synthesis.[11][12][13][14][15]
-
Loading controls (e.g., β-actin or Coomassie staining) are used to ensure equal protein loading.
-
Marble Burying Test for Repetitive Behavior
-
Apparatus: A standard mouse cage is filled with 5 cm of fresh bedding. 20-25 glass marbles are arranged evenly on the surface.[1][16][17][18][19]
-
Acclimation: Mice are habituated to the testing room for at least 30 minutes before the test.
-
Procedure:
-
Following drug or vehicle administration, each mouse is placed individually into a prepared cage.
-
The mouse is allowed to explore the cage and interact with the marbles undisturbed for 30 minutes.
-
-
Scoring: After the 30-minute session, the mouse is removed, and the number of marbles buried (defined as at least two-thirds covered by bedding) is counted by an observer blinded to the experimental conditions.[1][16][17][18][19]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound-mediated mGluR7 activation.
Caption: Experimental workflow for validating this compound specificity.
Caption: Logical framework for interpreting knockout experiment results.
Comparison with Alternatives
While this compound has been instrumental, other compounds targeting mGluR7 have been developed. These include other allosteric agonists and positive allosteric modulators (PAMs) like VU0155094 and VU0422288, as well as negative allosteric modulators (NAMs) and antagonists such as MMPIP and ADX71743. The validation of this compound's specificity using knockout mice serves as a gold standard that should be applied to these alternative compounds to confirm their on-target effects and comprehensively characterize their pharmacological profiles. The potential for off-target effects, as demonstrated with this compound, underscores the necessity of such rigorous validation for any new chemical probe.
References
- 1. Marble burying test [bio-protocol.org]
- 2. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mGluR7 allosteric modulator this compound corrects protein synthesis and pathological phenotypes in FXS | EMBO Molecular Medicine [link.springer.com]
- 4. mGluR7 allosteric modulator this compound corrects protein synthesis and pathological phenotypes in FXS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mGluR7 allosteric modulator this compound corrects protein synthesis and pathological phenotypes in FXS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mGluR7 allosteric modulator this compound corrects protein synthesis and pathological phenotypes in FXS | EMBO Molecular Medicine [link.springer.com]
- 7. Off-target potential of this compound on sleep EEG and related physiological variables: Evidence from mGluR7 (-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arborassays.com [arborassays.com]
- 10. Corticosterone Testing In Rat or Mouse ELISA Kit [rmdiagnostics.com]
- 11. Measuring Protein Synthesis in Cultured Cells and Mouse Tissues Using the Non‐radioactive SUnSET Assay | Semantic Scholar [semanticscholar.org]
- 12. Measuring Protein Synthesis in Cultured Cells and Mouse Tissues Using the Non-radioactive SUnSET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell-type-specific quantification of protein synthesis in vivo | Springer Nature Experiments [experiments.springernature.com]
- 14. SUnSET Protein Synthesis Assay [bio-protocol.org]
- 15. Novel insights into the regulation of skeletal muscle protein synthesis as revealed by a new nonradioactive in vivo technique - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neurological Disorders: Marble Burying Assay | Taconic Biosciences [taconic.com]
- 17. Video: Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice [jove.com]
- 18. Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mmpc.org [mmpc.org]
A Comparative Guide to the Efficacy of AMN082 and Other mGluR7 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the metabotropic glutamate (B1630785) receptor 7 (mGluR7) allosteric agonist, AMN082, with other available alternatives. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate tool compounds for their studies.
Introduction to mGluR7 and its Agonists
Metabotropic glutamate receptor 7 (mGluR7) is a presynaptic G protein-coupled receptor that plays a crucial role in modulating neurotransmission.[1] As a member of the group III mGluRs, its activation generally leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequent modulation of neurotransmitter release.[2] Given its widespread expression in the central nervous system, mGluR7 has emerged as a promising therapeutic target for various neurological and psychiatric disorders.
This compound was the first selective allosteric agonist reported for mGluR7.[2] It binds to a site on the transmembrane domain of the receptor, distinct from the orthosteric glutamate binding site, and positively modulates its activity.[3] While this compound has been a valuable tool in elucidating the function of mGluR7, its utility is hampered by a lack of in vivo selectivity due to rapid metabolism and off-target effects.[2] This has spurred the development of novel mGluR7 agonists with improved pharmacological profiles.
Comparative Efficacy of mGluR7 Agonists
The following table summarizes the quantitative data on the potency and selectivity of this compound and other notable mGluR7 agonists.
| Compound | Type | Target(s) | Potency (EC50) | Key Characteristics |
| This compound | Allosteric Agonist | mGluR7 | 64 - 290 nM | First selective mGluR7 allosteric agonist; shows functional desensitization and off-target effects in vivo.[4][5] |
| CVN636 | Allosteric Agonist | mGluR7 | 7 nM | Highly potent and selective for mGluR7; lacks off-target liabilities and does not induce functional desensitization.[1] |
| L-AP4 | Orthosteric Agonist | Group III mGluRs | Micromolar range at mGluR7 | Non-selective group III mGluR agonist.[2] |
| VU0155094 | Positive Allosteric Modulator (PAM) | Pan-Group III mGluRs | 1.5 µM (at mGluR7) | Potentiates the activity of orthosteric agonists at mGluR4, mGlu7, and mGluR8.[6] |
| VU0422288 | Positive Allosteric Modulator (PAM) | Pan-Group III mGluRs | 146 nM (at mGluR7) | More potent pan-group III PAM compared to VU0155094.[7] |
Experimental Protocols
The efficacy of mGluR7 agonists is typically determined using functional assays that measure the downstream consequences of receptor activation. The two most common assays are the cAMP accumulation assay and the GTPγS binding assay.
cAMP Accumulation Assay
This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger in the mGluR7 signaling pathway. As mGluR7 is coupled to Gαi/o proteins, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
General Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human mGluR7 are cultured in appropriate media.[4]
-
Assay Preparation: Cells are harvested and seeded into 384-well plates.
-
Forskolin Stimulation: To elevate basal cAMP levels, cells are stimulated with forskolin, a direct activator of adenylyl cyclase.
-
Compound Addition: The test compound (e.g., this compound or other agonists) is added at various concentrations.
-
Incubation: The cells are incubated to allow for receptor activation and modulation of cAMP production.
-
Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.[1][4] In these assays, endogenously produced cAMP competes with a labeled cAMP analog for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP produced by the cells.
-
Data Analysis: The concentration-response curves are generated, and the EC50 values are calculated to determine the potency of the agonist.
GTPγS Binding Assay
This functional assay measures the activation of G proteins upon agonist binding to the receptor. In the inactive state, the Gα subunit is bound to GDP. Agonist binding promotes the exchange of GDP for GTP. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation of the activated Gα-[³⁵S]GTPγS complex, which can then be quantified.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing mGluR7.[4]
-
Assay Buffer: The assay is performed in a buffer containing GDP, MgCl₂, and NaCl to optimize G protein activation.
-
Compound and Membrane Incubation: The test compound and cell membranes are incubated together in the assay buffer.
-
Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS.
-
Incubation: The mixture is incubated to allow for agonist-stimulated [³⁵S]GTPγS binding to the Gα subunits.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (measured in the presence of a saturating concentration of unlabeled GTPγS) from the total binding. Concentration-response curves are then plotted to determine the EC50 and Emax values for the agonist.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mGluR7 signaling pathway and a typical experimental workflow for evaluating agonist efficacy.
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Discovery of CVN636: A Highly Potent, Selective, and CNS Penetrant mGluR7 Allosteric Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
AMN082 versus VU0422288: a comparative analysis of mGluR7 PAMs.
A Comparative Analysis of AMN082 and VU0422288: Two Distinct mGluR7 Allosteric Modulators
Metabotropic glutamate (B1630785) receptor 7 (mGluR7) is a presynaptic G-protein coupled receptor that plays a crucial role in regulating neurotransmitter release. As a therapeutic target for neurological and psychiatric disorders, the development of selective modulators for mGluR7 is of significant interest. This guide provides a comparative analysis of two key research compounds, this compound and VU0422288, which modulate mGluR7 through different allosteric mechanisms.
Overview and Mechanism of Action
This compound was the first selective, orally active, and brain-penetrant tool compound developed for mGluR7.[1][2][3][4] It functions as an allosteric agonist , meaning it binds to a site on the receptor distinct from the orthosteric glutamate binding site and directly activates the receptor's signaling cascade.[1][5] In contrast, VU0422288 is a positive allosteric modulator (PAM) .[6][7][8] It also binds to an allosteric site but does not activate the receptor on its own. Instead, it potentiates the response of the receptor to an orthosteric agonist like glutamate or L-AP4.[6][7] This fundamental difference in their mechanism of action is a critical distinction for researchers selecting a tool compound.
In Vitro Pharmacological Profile
The in vitro properties of this compound and VU0422288 highlight their differences in potency and selectivity. This compound is a potent agonist, while VU0422288 is a potent PAM that lacks selectivity within group III mGlu receptors.
| Parameter | This compound | VU0422288 |
| Mechanism | Allosteric Agonist[1][2] | Positive Allosteric Modulator (PAM)[6][7] |
| mGluR7 Potency (EC₅₀) | 64 - 290 nM[1][5][9] | ~146 nM (in presence of agonist)[6][10] |
| Selectivity | Selective for mGluR7 over other mGluRs[1][5][9] | Pan-Group III Modulator (mGluR4, mGluR7, mGluR8)[6][8][10] |
| mGluR4 Potency (EC₅₀) | No appreciable effect up to 10 µM[5] | ~108 nM[6][10] |
| mGluR8 Potency (EC₅₀) | No appreciable effect up to 10 µM[5] | ~125 nM[6][10] |
| Off-Target Liabilities | Monoamine transporters (SERT, DAT, NET)[3] | Norepinephrine transporter (at 10 µM)[7] |
In Vivo Characteristics
Both compounds are reported to be orally active and brain-penetrant, enabling their use in in vivo studies.[1][4] However, the in vivo effects of this compound should be interpreted with caution due to its rapid metabolism and the monoaminergic activity of its major metabolite, which can produce antidepressant-like effects independent of mGluR7.[3][6]
Key Experimental Protocols
The characterization of these modulators relies on specific in vitro assays to determine their potency and mechanism of action.
cAMP Accumulation Assay (for this compound)
This assay is used to measure the functional activity of Gi/o-coupled receptors like mGluR7, which inhibit the production of cyclic AMP (cAMP).
-
Objective: To determine the EC₅₀ of the allosteric agonist this compound.
-
Methodology:
-
CHO cells stably expressing mGluR7b are plated and grown overnight.
-
Cells are pre-incubated with various concentrations of this compound.
-
Adenylyl cyclase is stimulated with forskolin (B1673556) (e.g., 30 µM) to induce cAMP production.
-
The reaction is stopped, and cells are lysed.
-
The amount of cAMP produced is quantified using a suitable method, such as a competitive binding assay or HTRF.
-
Data are normalized to the forskolin-only control, and the concentration-response curve is plotted to calculate the EC₅₀ value, representing the concentration of this compound that causes a half-maximal inhibition of cAMP production.[5]
-
Calcium Mobilization Assay (for VU0422288)
Since mGluR7 is Gi/o-coupled, it does not naturally signal through calcium mobilization. This assay uses a chimeric G-protein (like Gαqi5 or Gα15) that couples the receptor to the phospholipase C pathway, resulting in a measurable calcium release upon activation.[6][7]
-
Objective: To determine the EC₅₀ of the PAM VU0422288.
-
Methodology:
-
HEK293 or CHO cells are co-transfected to express mGluR7 and a promiscuous G-protein (e.g., Gα15).
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading is taken.
-
Cells are pre-incubated with varying concentrations of the PAM (VU0422288).
-
A fixed, sub-maximal (EC₂₀) concentration of an orthosteric agonist (e.g., L-AP4 or glutamate) is added to the cells.
-
The change in fluorescence intensity, corresponding to intracellular calcium release, is measured using a plate reader (e.g., FLIPR).
-
The potentiation by the PAM is calculated, and the concentration-response curve is plotted to determine the EC₅₀ of VU0422288.[6][7]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The metabotropic glutamate receptor 7 allosteric modulator this compound: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uni-regensburg.de [uni-regensburg.de]
- 5. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of Positive Allosteric Modulators VU0155094 (ML397) and VU0422288 (ML396) Reveals New Insights into the Biology of Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of positive allosteric modulators VU0155094 (ML397) and VU0422288 (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AMN 082 dihydrochloride | Glutamat Group III Receptors | Tocris Bioscience [tocris.com]
- 10. Frontiers | Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders [frontiersin.org]
Navigating mGluR7 Activation: A Comparative Guide to Alternatives for AMN082
For researchers, scientists, and drug development professionals investigating the role of the metabotropic glutamate (B1630785) receptor 7 (mGluR7), the allosteric agonist AMN082 has long been a critical tool. However, its limitations, including rapid metabolism and potential off-target effects, have necessitated the exploration of alternative activators. This guide provides a comprehensive comparison of this compound and its key alternatives, offering a detailed analysis of their pharmacological properties, supported by experimental data and methodologies, to aid in the selection of the most appropriate tool for your research needs.
Performance Comparison of mGluR7 Activators
The following table summarizes the in vitro potency and selectivity of this compound and its primary alternatives. This data is crucial for designing experiments and interpreting results accurately.
| Compound | Type | Potency (EC50) at mGluR7 | Selectivity Profile | Key Characteristics |
| This compound | Allosteric Agonist | 64 - 290 nM[1][2] | Selective for mGluR7 over other mGluR subtypes and selected ionotropic glutamate receptors.[1] However, it also binds to the norepinephrine (B1679862) transporter (NET) and α1-adrenergic receptor.[3] | Orally active and brain penetrant. Rapidly metabolized.[4] |
| CVN636 | Allosteric Agonist | 7 nM[5][6][7] | Highly selective for mGluR7 over a broad range of other receptors and transporters.[7][8] | Potent, orally active, and CNS penetrant.[5][6][7] |
| VU0155094 (ML397) | Positive Allosteric Modulator (PAM) | 1.5 µM - 3.43 µM[4][9] | Pan-group III mGluR modulator (mGluR4, mGluR6, mGluR7, mGluR8).[4][10] | Potentiates the effect of orthosteric agonists like glutamate. |
| VU0422288 (ML396) | Positive Allosteric Modulator (PAM) | 146 nM[11][12] | Pan-group III mGluR modulator (mGluR4, mGluR7, mGluR8).[11][12] | More potent than VU0155094.[13] Reverses deficits in some Rett syndrome models.[11] |
Understanding the mGluR7 Signaling Pathway
Activation of mGluR7, a class C G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. As a member of the group III mGluRs, it primarily couples to the Gi/o family of G-proteins.[14][15] This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[16] Beyond cAMP modulation, mGluR7 activation also influences neuronal excitability through the regulation of ion channels, including the inhibition of N- and P/Q-type voltage-gated calcium channels and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[16] The receptor's function is further modulated by interactions with intracellular proteins such as PICK1 and Calmodulin.[14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of CVN636: A Highly Potent, Selective, and CNS Penetrant mGluR7 Allosteric Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of CVN636: A Highly Potent, Selective, and CNS Penetrant mGluR7 Allosteric Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Identification of positive allosteric modulators VU0155094 (ML397) and VU0422288 (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. file.medchemexpress.eu [file.medchemexpress.eu]
- 13. Identification of Positive Allosteric Modulators VU0155094 (ML397) and VU0422288 (ML396) Reveals New Insights into the Biology of Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of AMN082's Effects with Genetic Models of mGluR7 Modulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of the mGluR7-selective allosteric agonist, AMN082, with findings from genetic models of metabotropic glutamate (B1630785) receptor 7 (mGluR7) modulation, primarily focusing on knockout mice. A critical aspect of validating novel therapeutic compounds is ensuring their effects phenocopy genetic manipulations of the intended target. This guide aims to objectively present the existing experimental data to facilitate a deeper understanding of this compound as a pharmacological tool and to highlight the areas of convergence and divergence with genetic models.
Introduction to mGluR7, this compound, and Genetic Models
Metabotropic glutamate receptor 7 (mGluR7) is a presynaptic G protein-coupled receptor that plays a crucial role in modulating neurotransmission throughout the central nervous system (CNS).[1][2] It is distinguished by its low affinity for glutamate, suggesting it is activated under conditions of high synaptic activity.[1][2] The development of selective pharmacological tools, such as the allosteric agonist this compound, has been instrumental in probing the function of mGluR7.[1][3] this compound binds to the transmembrane domain of the receptor, distinct from the glutamate binding site, to activate it.[3][4][[“]] Cross-validation with genetic models, such as mGluR7 knockout mice, is essential to confirm the on-target effects of such compounds.[3] However, discrepancies between pharmacological and genetic approaches have been noted, potentially due to factors like rapid receptor internalization induced by this compound or developmental compensations in knockout animals.[1][6]
Comparative Data on the Effects of this compound and mGluR7 Knockout
The following tables summarize the quantitative and qualitative findings from studies investigating the effects of this compound administration in wild-type animals and the phenotype of mGluR7 knockout mice across various behavioral, neurochemical, and electrophysiological paradigms.
Table 1: Behavioral Phenotypes
| Behavioral Domain | Effect of this compound Administration | Phenotype of mGluR7 Knockout Mice | Points of Convergence/Divergence | References |
| Anxiety | Anxiolytic-like effects in some models.[7] | Reduced anxiety-like behavior in multiple tests (elevated plus maze, light-dark box).[1] | Convergence: Both pharmacological activation and genetic deletion of mGluR7 appear to reduce anxiety-like behaviors. However, some studies with this compound show conflicting results. | [1][7] |
| Depression | Antidepressant-like effects in forced swim and tail suspension tests.[8] | Antidepressant-like phenotype.[1] | Convergence: Both approaches suggest a role for mGluR7 in modulating depressive-like behaviors. | [1][8] |
| Fear and Aversion | Impairs acquisition and enhances extinction of conditioned fear.[1][6][7] | Deficits in the acquisition and extinction of conditioned responses.[9] Reduced amygdala- and hippocampus-dependent conditioned fear and aversion.[8] | Divergence/Convergence: Both this compound and mGluR7 knockout impair fear acquisition. This compound enhances extinction, while knockout mice show impaired extinction, a notable divergence. | [1][6][7][8][9] |
| Learning and Memory | Can impair working memory and acquisition of complex tasks.[9] Improves learning and memory in a Fragile X syndrome model.[10][11] | Deficits in neuronal plasticity and working memory.[10] Slower acquisition of stimulus-response associations.[9] | Convergence: Both pharmacological activation and genetic deletion can lead to impairments in certain learning and memory tasks. Context-dependent improvements have also been observed with this compound. | [9][10][11] |
| Locomotor Activity | Dose-dependent effects; can reduce locomotor sensitization to stimulants.[4] No effect on spontaneous locomotor activity in some studies.[8] | Generally normal locomotor activity. | Largely Convergent: Neither approach consistently alters baseline locomotor activity, though this compound can modulate drug-induced hyperlocomotion. | [4][8] |
| Social Behavior | Limited and sometimes conflicting data.[10] | Altered social behaviors.[12] | Inconclusive: More research is needed for a clear comparison. | [10][12] |
| Seizure Susceptibility | Reduces neuronal excitability and audiogenic seizure susceptibility in a Fragile X model.[10][11] | Increased susceptibility to convulsive seizures.[2] | Convergence: Both approaches highlight the role of mGluR7 in regulating neuronal excitability and seizure thresholds. Pharmacological activation appears protective, while genetic deletion is pro-convulsive. | [2][10][11] |
Table 2: Neurochemical and Electrophysiological Outcomes
| Parameter | Effect of this compound Administration | Phenotype of mGluR7 Knockout Mice | Points of Convergence/Divergence | References |
| Glutamate Release | Inhibits evoked glutamate release in various brain regions.[1][13] | Enhanced glutamate release in some contexts due to lack of presynaptic inhibition. | Convergence (mechanistic): Both highlight mGluR7's role as a presynaptic inhibitor of glutamate release. The outcomes are opposite as expected (activation vs. deletion). | [1][13] |
| GABA Release | Decreases GABA levels in the nucleus accumbens.[1][14] | Alterations in GABAergic transmission. | Convergence: Both approaches indicate a role for mGluR7 in modulating GABAergic systems. | [1][14] |
| Stress Hormones | Increases plasma corticosterone (B1669441) and ACTH levels.[3] | Dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis. | Convergence: Both pharmacological activation and genetic deletion impact the stress response system, though the direction of change in hormone levels can differ. This compound's effect is mGluR7-dependent.[3] | [3] |
| Long-Term Potentiation (LTP) | Blocks LTP in the amygdala.[6] | Decreased LTP at thalamo-amygdala synapses.[6] | Convergence: Both pharmacological activation and genetic deletion lead to a reduction in LTP in the amygdala, a key region for fear learning. This may be explained by this compound-induced receptor internalization.[6] | [6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used for cross-validation, the following diagrams are provided.
Caption: Simplified signaling pathway of mGluR7 activation.
Caption: Experimental workflow for cross-validation.
Caption: Convergence and divergence of effects.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments frequently cited in the cross-validation of this compound and mGluR7 genetic models.
Behavioral Assays
-
Elevated Plus Maze (EPM):
-
Purpose: To assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Procedure: Mice are placed in the center of the maze and allowed to explore for a set period (typically 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded. Anxiolytic effects are inferred from an increase in the time spent and entries into the open arms.
-
-
Fear Conditioning:
-
Purpose: To assess associative fear learning and memory.
-
Apparatus: A conditioning chamber with a grid floor for delivering foot shocks and a speaker for auditory cues.
-
Procedure:
-
Acquisition: Mice are placed in the chamber and presented with a neutral conditioned stimulus (CS; e.g., a tone) that co-terminates with an aversive unconditioned stimulus (US; e.g., a mild foot shock).
-
Contextual Fear Testing: The following day, mice are returned to the same chamber, and freezing behavior (a measure of fear) is scored in the absence of the CS and US.
-
Cued Fear Testing: Mice are placed in a novel context and presented with the CS. Freezing behavior is again scored.
-
Extinction: The CS is repeatedly presented in the absence of the US, and the reduction in conditioned freezing is measured over time.
-
-
Neurochemical Analysis
-
In Vivo Microdialysis:
-
Purpose: To measure extracellular levels of neurotransmitters (e.g., glutamate, GABA) in specific brain regions of awake, freely moving animals.
-
Procedure: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens, amygdala). Artificial cerebrospinal fluid is perfused through the probe, and the dialysate, containing extracellular molecules, is collected. Neurotransmitter concentrations in the dialysate are then quantified using high-performance liquid chromatography (HPLC).
-
Electrophysiology
-
In Vitro Slice Electrophysiology (Long-Term Potentiation - LTP):
-
Purpose: To measure synaptic plasticity, a cellular correlate of learning and memory.
-
Procedure:
-
Acute brain slices containing the region of interest (e.g., hippocampus, amygdala) are prepared.
-
A stimulating electrode is placed to activate a presynaptic pathway, and a recording electrode is placed to record the postsynaptic response (field excitatory postsynaptic potential, fEPSP).
-
A stable baseline of synaptic transmission is recorded.
-
LTP is induced by applying a high-frequency stimulation (HFS) protocol to the presynaptic fibers.
-
Post-HFS responses are recorded for an extended period (e.g., 60 minutes) to assess the potentiation of synaptic strength.
-
-
Conclusion
The cross-validation of this compound's effects with mGluR7 genetic models reveals a complex picture with significant points of both convergence and divergence. While both approaches generally support a role for mGluR7 in anxiety, depression, and fear learning, key discrepancies, such as in fear extinction, highlight the need for careful interpretation of data from pharmacological studies.[1] These differences may arise from the acute versus chronic nature of the interventions, potential off-target effects of this compound, or developmental adaptations in knockout animals.[1][6] For drug development professionals, these findings underscore the importance of using a multi-faceted approach, combining both selective pharmacology and genetic models, to thoroughly validate novel therapeutic targets and lead compounds. Future research with more refined genetic models (e.g., conditional knockouts) and additional selective mGluR7 modulators will be crucial for further dissecting the multifaceted roles of this receptor in health and disease.
References
- 1. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptor 7 (mGluR7) as a Target for the Treatment of Psychostimulant Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. consensus.app [consensus.app]
- 6. Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pleiotropic Effects of Grm7/GRM7 in Shaping Neurodevelopmental Pathways and the Neural Substrate of Complex Behaviors and Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uni-regensburg.de [uni-regensburg.de]
- 9. Deficits in acquisition and extinction of conditioned responses in mGluR7 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mGluR7 allosteric modulator this compound corrects protein synthesis and pathological phenotypes in FXS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mGluR7 allosteric modulator this compound corrects protein synthesis and pathological phenotypes in FXS | EMBO Molecular Medicine [link.springer.com]
- 12. Phenotypic profiling of mGlu7 knockout mice reveals new implications for neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabotropic glutamate 7 receptor agonist this compound inhibits glutamate release in rat cerebral cortex nerve terminal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Metabotropic Glutamate Receptor 7 (mGluR7) Allosteric Agonist this compound Modulates Nucleus Accumbens GABA and Glutamate, but not Dopamine, in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the advantages of newer mGluR7 modulators like CVN636 over AMN082.
For Researchers, Scientists, and Drug Development Professionals
The metabotropic glutamate (B1630785) receptor 7 (mGluR7) has emerged as a promising therapeutic target for a variety of central nervous system (CNS) disorders, including anxiety, depression, and substance use disorders. As an allosteric agonist, AMN082 has been a valuable tool for probing mGluR7 function. However, the development of newer modulators like CVN636 necessitates a thorough evaluation of their comparative advantages. This guide provides an objective, data-driven comparison of CVN636 and this compound, focusing on their performance, selectivity, and potential for therapeutic development.
At a Glance: Key Performance Indicators
The following table summarizes the key quantitative data for CVN636 and this compound, highlighting the significant advantages of the newer modulator in terms of potency, selectivity, and on-target activity.
| Parameter | CVN636 | This compound | Advantage |
| Potency (EC50) | 7 nM[1] | 64-290 nM[2] | CVN636 |
| Selectivity | No significant activity at a panel of 125 CNS-relevant targets.[3] | Interacts with 25 off-target sites, including monoamine transporters.[3][4] | CVN636 |
| Receptor Desensitization | Does not induce functional desensitization of mGluR7.[3] | Causes rapid receptor internalization and functional desensitization.[3][5][6][7] | CVN636 |
| CNS Penetrance (Kp,uu) | 0.45[3] | Brain-penetrant, but specific Kp,uu not consistently reported.[4] | Data favors CVN636 for quantified CNS exposure. |
| In Vivo Efficacy | Reduces alcohol self-administration in a rat model of alcohol use disorder.[1][3] | Shows antidepressant- and anxiolytic-like effects in rodent models.[8][9] | Both show efficacy, but in different models. |
In-Depth Analysis
Potency and Efficacy
CVN636 demonstrates significantly higher potency as an mGluR7 allosteric agonist, with an EC50 of 7 nM compared to the 64-290 nM range reported for this compound.[1][2] This enhanced potency allows for the use of lower doses to achieve the desired therapeutic effect, potentially minimizing off-target effects and improving the therapeutic window.
Selectivity and Off-Target Effects
A critical differentiator between these two modulators is their selectivity profile. CVN636 exhibits exceptional selectivity, showing no significant interactions when screened against a broad panel of 125 CNS-related receptors and enzymes.[3] In stark contrast, this compound has been shown to interact with at least 25 other targets.[3] Of particular concern is the off-target activity of this compound and its major metabolite at monoamine transporters, including the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT).[4] This lack of selectivity can confound the interpretation of in vivo studies and may contribute to undesirable side effects.
Receptor Desensitization and Internalization
Prolonged activation of G-protein coupled receptors (GPCRs) can lead to receptor desensitization and internalization, a process that dampens the cellular response to the agonist. This compound is known to induce the rapid internalization of mGluR7, which can functionally antagonize the receptor's signaling.[5][6][7] Conversely, CVN636 does not cause functional desensitization of mGluR7, suggesting a more stable and sustained target engagement.[3] This property of CVN636 is highly advantageous for therapeutic applications requiring chronic dosing.
Pharmacokinetics and CNS Penetrance
Both CVN636 and this compound are orally bioavailable and penetrate the blood-brain barrier.[3][4] However, detailed pharmacokinetic data for CVN636, including a brain-to-plasma unbound concentration ratio (Kp,uu) of 0.45, provides a clearer picture of its CNS exposure.[3] While this compound is known to be CNS penetrant, its rapid metabolism and the confounding activity of its metabolite complicate the pharmacokinetic profile.[4][10]
In Vivo Preclinical Models
CVN636 has demonstrated in vivo efficacy in a genetically selected alcohol-preferring rat model, where it dose-dependently reduced alcohol self-administration.[3][[“]] This provides strong preclinical evidence for its potential in treating alcohol use disorder. This compound has been evaluated in various in vivo models, showing antidepressant-like effects in the forced swim and tail-suspension tests, and anxiolytic-like effects in the elevated plus-maze test.[8][9][12] However, the interpretation of these results is clouded by its known off-target effects.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Discovery of CVN636: A Highly Potent, Selective, and CNS Penetrant mGluR7 Allosteric Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of CVN636: A Highly Potent, Selective, and CNS Penetrant mGluR7 Allosteric Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The metabotropic glutamate receptor 7 allosteric modulator this compound: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mGluR7 undergoes rapid internalization in response to activation by the allosteric agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mGluR7 allosteric agonist this compound produces antidepressant-like effects by modulating glutamatergic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of the metabotropic glutamate receptor7 (mGlu7) allosteric agonist, this compound, on fear learning and memory and anxiety-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mGluR7 allosteric modulator this compound corrects protein synthesis and pathological phenotypes in FXS | EMBO Molecular Medicine [link.springer.com]
- 11. consensus.app [consensus.app]
- 12. This compound, an allosteric mGluR7 agonist that inhibits afferent glutamatergic transmission in rat basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of AMN082: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of investigational compounds like AMN082 are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a selective allosteric agonist of the metabotropic glutamate (B1630785) receptor 7 (mGluR7), alongside critical safety data and a visualization of its signaling pathway.
Essential Safety and Handling Protocols
Before proceeding with the disposal of this compound, it is crucial to adhere to standard laboratory safety protocols. This includes the use of appropriate personal protective equipment (PPE) and handling the compound in a well-ventilated area.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
In the event of accidental exposure, it is critical to take immediate action. For eye contact, flush with copious amounts of water for at least 15 minutes. For skin contact, wash the affected area thoroughly with soap and water. If inhaled, move to a fresh air environment. In case of ingestion, seek immediate medical attention.
Step-by-Step Disposal Procedure for this compound
The disposal of this compound should be conducted in accordance with federal, state, and local environmental regulations. For small quantities of research-grade materials like this compound that are not classified as hazardous waste, the following general procedure can be followed. However, always consult your institution's specific waste disposal guidelines and the manufacturer's Safety Data Sheet (SDS).
-
Waste Characterization: Determine if the this compound waste is considered hazardous by your institution's Environmental Health and Safety (EHS) department. This can depend on the solvent used and any potential contaminants.
-
Collection of Waste:
-
Solid Waste: Collect un-used or contaminated solid this compound in a clearly labeled, sealed container.
-
Liquid Waste: For solutions of this compound, collect the waste in a designated, leak-proof container that is compatible with the solvent used. Do not mix with other incompatible waste streams.
-
-
Labeling: Clearly label the waste container with "this compound Waste" and list all components, including solvents.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials, pending disposal.
-
Disposal Request: Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste. Follow their specific procedures for waste manifest and pickup scheduling.
Note: Never dispose of this compound or its solutions down the drain unless explicitly permitted by your institution's EHS guidelines for non-hazardous materials.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound dihydrochloride (B599025), which is a common form of this compound used in research.
| Property | Value |
| Molecular Formula | C₂₈H₂₈N₂ · 2HCl |
| Molecular Weight | 465.5 g/mol |
| Solubility | DMSO: ~100 mM |
| Ethanol: ~1 mM | |
| Water: ~2 mM (with gentle warming)[1] | |
| EC₅₀ | 64 - 290 nM (for inhibiting cAMP accumulation)[1][2] |
Visualizing the this compound Signaling Pathway and Disposal Workflow
To further clarify the operational aspects of working with this compound, the following diagrams illustrate its biological signaling pathway and the logical flow of its disposal procedure.
Caption: this compound acts as an allosteric agonist on the mGluR7 receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. This pathway also influences the ERK1/2 and eIF4E signaling cascades, which play a role in protein synthesis.
Caption: A logical workflow for the proper and safe disposal of this compound waste in a laboratory setting.
References
Essential Safety and Operational Guide for Handling AMN082
For researchers, scientists, and drug development professionals, this document provides crucial safety and logistical information for the proper handling, storage, and disposal of AMN082. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of experimental results.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Remarks |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times. Use chemical safety goggles that provide a complete seal around the eyes. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A full-length lab coat should be worn to protect skin and clothing from potential splashes. |
| Respiratory Protection | Dust Mask or Respirator | Use a dust mask for handling the solid form to avoid inhalation of powder. In case of potential aerosol generation, a respirator may be necessary. |
Operational Plans: Handling and Storage
Proper handling and storage procedures are critical to maintain the stability and purity of this compound and to prevent accidental exposure.
Handling Procedures:
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment and safety gear readily available.
-
Weighing : When weighing the solid form of this compound, perform the task in a designated area with minimal air currents, or within a chemical fume hood to prevent dispersal of the powder.
-
Solution Preparation : this compound can be dissolved in solvents such as DMSO, ethanol, and water. When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Spill Management : In case of a spill, immediately alert others in the vicinity. For small spills of the solid, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container for disposal. Clean the spill area thoroughly with an appropriate solvent.
Storage Conditions:
To ensure the stability of this compound, it is recommended to store it under the following conditions.
| Form | Storage Temperature | Additional Notes |
| Solid | -20°C | Desiccate to prevent moisture absorption. |
| In Solvent | -80°C |
Disposal Plan
All waste materials containing this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
-
Waste Collection : Collect all solid and liquid waste containing this compound in clearly labeled, sealed containers. Do not mix with other chemical waste unless compatibility has been confirmed.
-
Container Labeling : Label waste containers with "Hazardous Waste," the name of the chemical (this compound), and the approximate concentration.
-
Disposal Route : Dispose of the hazardous waste through your institution's designated chemical waste disposal program. Do not pour this compound solutions down the drain or dispose of the solid in regular trash.
-
Empty Containers : Triple-rinse empty containers that held this compound with an appropriate solvent. The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of as regular lab glass or plastic waste, depending on the material.
Experimental Protocols
In Vivo Administration of this compound in Mice
This protocol outlines the intraperitoneal (i.p.) injection of this compound in mice for behavioral or physiological studies.[1][2]
-
Animal Preparation : Acclimate mice to the experimental room for at least 30 minutes before the procedure.
-
Drug Preparation : Prepare a solution of this compound in a suitable vehicle (e.g., saline). The concentration should be calculated based on the desired dosage (e.g., 1 mg/kg) and the average weight of the mice.
-
Injection : Gently restrain the mouse and administer the this compound solution via intraperitoneal injection.
-
Post-injection Monitoring : Observe the mice for any adverse reactions. The experimental procedure can typically commence 30-60 minutes post-injection, depending on the specific study design.[1]
In Vitro cAMP Accumulation Assay
This assay is used to determine the effect of this compound on intracellular cyclic AMP (cAMP) levels, which is a key second messenger in the mGluR7 signaling pathway.[3][4][5]
-
Cell Culture : Culture cells expressing the metabotropic glutamate (B1630785) receptor 7 (mGluR7) in appropriate media and conditions.
-
Cell Plating : Plate the cells in a multi-well plate at a suitable density and allow them to adhere overnight.
-
Assay Buffer Preparation : Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Compound Treatment : Treat the cells with varying concentrations of this compound. Include a positive control (e.g., forskolin, an adenylyl cyclase activator) and a vehicle control.
-
Incubation : Incubate the cells with the compounds for a specific period to allow for changes in cAMP levels.
-
Cell Lysis and cAMP Measurement : Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).
-
Data Analysis : Plot the cAMP concentration against the this compound concentration to determine the dose-response relationship and calculate the EC50 value.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its in vivo administration.
References
- 1. mGluR7 allosteric modulator this compound corrects protein synthesis and pathological phenotypes in FXS | EMBO Molecular Medicine [link.springer.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. A selective metabotropic glutamate receptor 7 agonist: activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
